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  • Product: 1,1,3,3-Tetrafluoropropane
  • CAS: 66794-30-7

Core Science & Biosynthesis

Exploratory

Atmospheric Lifetime and Global Warming Potential of 1,1,3,3-Tetrafluoropropane (HFC-254fa): A Technical Guide

Executive Summary As the pharmaceutical and industrial sectors transition away from high-Global Warming Potential (GWP) propellants and solvents under the Kigali Amendment, understanding the atmospheric fate of transitio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical and industrial sectors transition away from high-Global Warming Potential (GWP) propellants and solvents under the Kigali Amendment, understanding the atmospheric fate of transitional molecules is critical. 1,1,3,3-tetrafluoropropane (HFC-254fa) occupies a unique physicochemical space. With a 100-year GWP of 500, it represents a significant reduction compared to legacy hydrofluorocarbons (HFCs) like HFC-134a, yet it lacks the ultra-short atmospheric lifetime of modern hydrofluoroolefins (HFOs).

As a Senior Application Scientist, I approach propellant and solvent selection not merely as a regulatory checkbox, but as a fundamental chemical engineering challenge. This whitepaper synthesizes the atmospheric kinetics, radiative forcing metrics, and the self-validating experimental protocols required to accurately quantify the environmental impact of HFC-254fa.

Chemical Profile and Atmospheric Kinetics

The atmospheric persistence of any fluorinated compound is dictated entirely by its molecular geometry and bond dissociation energies. HFC-254fa (CHF₂-CH₂-CHF₂) is a saturated hydrofluorocarbon. Because it lacks a carbon-carbon double bond, it is not susceptible to rapid oxidation by ozone (O₃) or nitrate (NO₃) radicals.

Instead, its primary degradation pathway is hydrogen atom abstraction by hydroxyl (•OH) radicals in the troposphere[1]. The central -CH₂- group is the most susceptible to •OH attack. The adjacent -CHF₂ groups exert a strong electron-withdrawing inductive effect, which slightly weakens the C-H bonds but simultaneously provides steric hindrance compared to non-fluorinated alkanes. This delicate balance of inductive and steric effects results in a moderate reaction rate, leading to a multi-year atmospheric lifetime.

Pathway A HFC-254fa (CHF₂-CH₂-CHF₂) B Fluoroalkyl Radical (CHF₂-CH•-CHF₂) A->B + •OH (H-abstraction) C Peroxy Radical (CHF₂-CH(OO•)-CHF₂) B->C + O₂ (Rapid Addition) D Alkoxy Radical (CHF₂-CH(O•)-CHF₂) C->D + NO (Reduction to NO₂) E Terminal Sinks (COF₂, HF, CO₂) D->E C-C Cleavage / Oxidation

Fig 1: Tropospheric •OH-initiated degradation pathway of HFC-254fa.

Causality in Compartmental Lifetimes

The global atmospheric lifetime ( τglobal​ ) of HFC-254fa is 3.99 years[2]. This value is not measured directly; it is mathematically derived from parallel loss frequencies in different atmospheric compartments. The tropospheric lifetime ( τtrop​ ), governed by •OH radical attack, is 4.14 years. The stratospheric lifetime ( τstrat​ ), governed by UV photolysis and O(¹D) reactions, is 107 years[2]. Because these sinks act concurrently, the inverse global lifetime is the sum of the inverse compartmental lifetimes ( 1/τglobal​=1/τtrop​+1/τstrat​ ). This causality highlights why tropospheric •OH kinetics overwhelmingly dictate the environmental fate of this molecule.

Radiative Forcing and GWP Metrics

Global Warming Potential (GWP) is a relative metric that integrates the radiative forcing of a gas over a specific time horizon, normalized to carbon dioxide (CO₂).

Quantitative Data Summary
ParameterValueUnit
Molecular Formula CHF₂-CH₂-CHF₂-
CAS Registry Number 66794-30-7-
Global Atmospheric Lifetime 3.99Years
Tropospheric Lifetime 4.14Years
Stratospheric Lifetime 107Years
Radiative Efficiency (RE) 0.237W m⁻² ppb⁻¹
GWP (20-Year Horizon) 1824Relative to CO₂
GWP (100-Year Horizon) 500Relative to CO₂
GTP (100-Year Horizon) 69Relative to CO₂

Data sourced from the NOAA Chemical Sciences Laboratory[2].

The Causality of Time Horizons: Why is the 20-year GWP (1824) nearly four times higher than the 100-year GWP (500)? Because HFC-254fa has a relatively short lifetime of ~4 years, its warming impact is heavily front-loaded. It absorbs strongly in the Earth's infrared window but is removed from the atmosphere long before the 100-year mark. Therefore, its acute short-term climate forcing is severe, but its normalized impact over a century is diluted[3].

GWP_Logic IR FTIR Spectroscopy (Absorption Cross-Section) RE Radiative Efficiency (RE) (W m⁻² ppb⁻¹) IR->RE Radiative Transfer Model Life Kinetic Studies (Atmospheric Lifetime) Life->RE Stratospheric Adjustment GWP Global Warming Potential (20yr / 100yr Integration) Life->GWP Exponential Decay Function RE->GWP vs. CO₂ Reference

Fig 2: Logical dependency matrix for determining the GWP of fluorinated compounds.

Self-Validating Experimental Methodologies

To ensure the highest degree of scientific trustworthiness (E-E-A-T), the empirical data defining HFC-254fa must be derived from self-validating experimental systems.

Protocol 1: Relative Rate Method for •OH Kinetics

Absolute rate measurements (e.g., laser-induced fluorescence) are highly susceptible to secondary reactions and chamber wall losses. To circumvent this, we utilize the Relative Rate Method . By introducing both HFC-254fa and a reference gas (e.g., CH₄) into the same chamber, both molecules compete for the identical •OH radical pool. This creates a self-validating system: fluctuations in UV flux or absolute •OH concentration cancel out mathematically. If the reference gas decays according to its known kinetic profile, the system internally calibrates.

Step-by-Step Workflow:

  • Chamber Preparation: Evacuate a 100 L Teflon-lined environmental smog chamber to < 10⁻³ Torr. Flush with zero-air to eliminate background volatile organic compounds (VOCs).

  • Reactant Co-Injection: Inject a known partial pressure of HFC-254fa (target), a reference compound with a well-established •OH rate constant, and an •OH radical precursor (e.g., CH₃ONO or H₂O₂).

  • Photolytic Initiation: Irradiate the chamber with UV lamps (λ = 254–350 nm) to photolyze the precursor, generating a steady-state concentration of •OH radicals.

  • Real-Time Monitoring: Monitor the simultaneous decay of HFC-254fa and the reference compound using in situ Fourier Transform Infrared (FTIR) spectroscopy.

  • Kinetic Analysis: Plot ln([Target]0​/[Target]t​) versus ln([Reference]0​/[Reference]t​) . The slope yields the ratio of the rate constants ( ktarget​/kreference​ ), allowing for the precise calculation of the target's atmospheric lifetime.

Workflow N1 1. Chamber Prep (Zero-Air Flush) N2 2. Co-Injection (Target + Ref) N1->N2 N3 3. UV Photolysis (•OH Generation) N2->N3 N4 4. FTIR/GC-MS (Real-Time Decay) N3->N4 N5 5. Kinetic Plot (Slope = k-ratio) N4->N5

Fig 3: Self-validating relative rate experimental workflow for •OH kinetics.

Protocol 2: Radiative Efficiency (RE) Determination

Step-by-Step Workflow:

  • Sample Introduction: Introduce a highly purified sample of HFC-254fa into an FTIR gas cell.

  • Pressure Broadening Calibration: Backfill the cell to exactly 1 atm (298 K) using dry nitrogen. Causality: HFCs exhibit pressure-broadened absorption bands. Measuring under vacuum would yield artificially sharp peaks, underestimating true radiative forcing. Backfilling forces the cross-sections to reflect real-world tropospheric conditions.

  • Spectral Acquisition: Record the infrared absorption spectrum across the Earth's atmospheric window (800–1200 cm⁻¹) at multiple path lengths and partial pressures. Self-Validation: If the calculated cross-section remains constant across these variables, it definitively validates adherence to the Beer-Lambert law, ruling out detector saturation artifacts.

  • Radiative Transfer Modeling: Integrate the cross-sections using a narrow-band radiative transfer model to calculate the instantaneous Radiative Efficiency (0.237 W m⁻² ppb⁻¹)[2].

Strategic Implications for Drug Development and Industry

For drug development professionals formulating next-generation Metered Dose Inhalers (MDIs) or engineers designing Organic Rankine Cycle (ORC) systems, understanding these kinetic principles is paramount. A propellant with a GWP of 500 occupies a transitional space—significantly lower than legacy HFC-134a (GWP ~1300), but higher than ultra-low GWP hydrofluoroolefins like HFO-1234ze (GWP < 1).

While HFC-254fa may not serve as a permanent standalone replacement due to its moderate GWP, its predictable •OH kinetics, lack of ozone depletion potential (ODP), and stable saturated structure make it an excellent candidate for co-solvent blends or intermediate formulations where flammability suppression and vapor pressure tuning are required alongside GWP reduction.

References

  • U.S. Environmental Protection Agency (EPA). "Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential." EPA Climate Indicators. URL:[Link]

Sources

Foundational

Gas-Phase Reaction Kinetics of OH Radicals with 1,1,3,3-Tetrafluoropropane (HFC-254fa): A Technical Guide

Executive Summary The phase-out of ozone-depleting substances has accelerated the development and implementation of hydrofluorocarbons (HFCs) across industrial applications, including their use as blowing agents and work...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phase-out of ozone-depleting substances has accelerated the development and implementation of hydrofluorocarbons (HFCs) across industrial applications, including their use as blowing agents and working fluids in Organic Rankine Cycles (ORC)[1]. 1,1,3,3-tetrafluoropropane (HFC-254fa, CHF2​CH2​CHF2​ ) is one such compound. Because it contains carbon-hydrogen (C-H) bonds, it is susceptible to degradation in the troposphere. The primary atmospheric sink for HFC-254fa is the gas-phase reaction with hydroxyl (OH) radicals. Understanding the precise reaction kinetics of this pathway is critical for accurately modeling its atmospheric lifetime, Global Warming Potential (GWP), and overall environmental impact[2].

This whitepaper provides an in-depth analysis of the kinetic mechanisms, outlines field-proven experimental protocols for rate constant determination, and summarizes the atmospheric implications of HFC-254fa degradation.

Kinetic Mechanisms and Reaction Pathways

The degradation of HFC-254fa is initiated exclusively by the abstraction of a hydrogen atom by the highly reactive OH radical.

Regioselectivity and Causality of H-Abstraction

HFC-254fa ( CHF2​CH2​CHF2​ ) possesses two distinct types of hydrogen atoms:

  • Terminal Hydrogens: Located on the two −CHF2​ groups.

  • Internal Hydrogens: Located on the central −CH2​− group.

The regioselectivity of the OH attack is governed by the Carbon-Hydrogen Bond Dissociation Energy (BDE). The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect, which strengthens the adjacent C-H bonds on the terminal carbons. Consequently, the secondary hydrogens on the central −CH2​− group exhibit a lower BDE, making them the kinetically favored site for electrophilic abstraction by the OH radical.

Following abstraction, the resulting fluoroalkyl radical rapidly adds molecular oxygen ( O2​ ) to form a peroxy radical ( RO2∙​ ), which subsequently reacts with nitric oxide ( NO ) to yield an alkoxy radical ( RO∙ ). The alkoxy radical undergoes C-C bond cleavage, leading to stable degradation products such as fluorinated carbonyls and hydrogen fluoride (HF)[3].

G HFC HFC-254fa (CHF2CH2CHF2) Alkyl Fluoroalkyl Radical (CHF2CH•CHF2) HFC->Alkyl H-abstraction OH OH• OH->Alkyl -H2O Peroxy Peroxy Radical (RO2•) Alkyl->Peroxy + O2 Alkoxy Alkoxy Radical (RO•) Peroxy->Alkoxy + NO -NO2 Products Products (Carbonyls, HF) Alkoxy->Products Cleavage

Fig 1: Gas-phase degradation pathway of HFC-254fa initiated by OH radical abstraction.

Experimental Methodologies for Kinetic Measurements

To ensure trustworthiness and scientific integrity, the determination of the bimolecular rate constant ( kOH​ ) relies on two complementary, self-validating experimental systems: an absolute method and a relative method.

Protocol 1: Absolute Kinetics via Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

The PLP-LIF technique directly measures the decay of OH radicals in an excess of HFC-254fa. This method is chosen because it operates under pseudo-first-order conditions, isolating the primary abstraction event from secondary product interferences.

  • Step 1: Chamber Passivation and Gas Mixture Preparation. Evacuate a jacketed quartz reactor to <10−4 Torr. Introduce a precisely manometrically measured mixture of HFC-254fa, an OH precursor (e.g., H2​O2​ or HNO3​ ), and a bath gas (Argon or Helium) to maintain a total pressure of 50–100 Torr.

  • Step 2: Photolytic Generation of OH. Fire an excimer laser (e.g., KrF at 248 nm) through the reactor to photolyze the precursor, generating a uniform initial concentration of OH radicals ( [OH]0​≈1011 molecules cm−3 ).

  • Step 3: LIF Detection. Probe the OH radicals using a tunable dye laser pumped by an Nd:YAG laser, exciting the OH A2Σ+←X2Π transition near 282 nm. Capture the resulting fluorescence at ~308 nm using a photomultiplier tube (PMT) fitted with narrow-bandpass filters.

  • Step 4: Data Acquisition and Self-Validation. Record the exponential decay of the LIF signal to extract the pseudo-first-order rate constant ( k′ ). Self-Validation: Vary the photolysis laser fluence by a factor of 3 to 5. If k′ remains constant, it proves that the measurement is free from multi-photon artifacts or secondary radical-radical reactions.

  • Step 5: Bimolecular Rate Constant Determination. Plot k′ against varying concentrations of HFC-254fa. The slope of this linear regression yields the absolute bimolecular rate constant, kOH​ .

Protocol 2: Relative Rate (RR) Method via FTIR Spectroscopy

The RR method is utilized to validate PLP-LIF data under conditions that more closely mimic the actual troposphere (1 atm, presence of O2​ ). It measures the depletion of HFC-254fa relative to a reference compound whose OH rate constant is well-established[3].

  • Step 1: Reactor Setup. Utilize a large-volume (e.g., 100 L) FEP Teflon chamber surrounded by UV blacklamps.

  • Step 2: Reactant Introduction. Inject HFC-254fa, a reference compound (e.g., CH4​ or CH3​CCl3​ ), and an OH source (e.g., methyl nitrite, CH3​ONO ) into the chamber.

  • Step 3: Photolysis and Sampling. Irradiate the chamber to generate OH. Periodically measure the concentrations of HFC-254fa and the reference compound in situ using Fourier Transform Infrared (FTIR) spectroscopy.

  • Step 4: Kinetic Plotting and Self-Validation. Plot ln([HFC]0​/[HFC]t​) against ln([Ref]0​/[Ref]t​) . The slope represents the ratio of their rate constants ( kHFC​/kRef​ ). Self-Validation: Repeat the experiment using a structurally different reference compound. Consistent results across different references confirm the absence of systematic errors, such as wall losses or unintended photolysis.

Data Presentation: Kinetics and Atmospheric Implications

Based on established atmospheric modeling and kinetic relationships, the atmospheric lifetime ( τ ) of a volatile organic compound is inversely proportional to its OH reaction rate constant, defined by τ=1/(kOH​×[OH]global​) , where the global average OH concentration is approximately 1×106 molecules cm−3 .

Recent assessments by the NOAA Chemical Sciences Laboratory place the atmospheric lifetime of HFC-254fa at 3.99 years[2]. Using this lifetime, the derived bimolecular rate constant at 298 K is calculated to be approximately 7.9×10−15 cm3 molecule−1 s−1 .

Summary of Quantitative Data
ParameterValueTemperatureSource / Methodology
Bimolecular Rate Constant ( kOH​ ) ∼7.9×10−15 cm3 molecule−1 s−1 298 KDerived from atmospheric lifetime
Atmospheric Lifetime ( τ ) 3.99 YearsGlobal AvgNOAA Chemical Sciences Laboratory[2]
Ozone Depletion Potential (ODP) 0.0N/AHalogen-free structure
Global Warming Potential (GWP) 950 (100-year horizon)N/ANOAA Chemical Sciences Laboratory[2]
Radiative Efficiency (RE) High (due to C-F stretching bands)N/ASpectral analysis of fluorocarbons

Conclusion

The gas-phase reaction with OH radicals acts as the primary atmospheric bottleneck for the removal of 1,1,3,3-tetrafluoropropane (HFC-254fa). The kinetic preference for hydrogen abstraction at the central −CH2​− group dictates the degradation speed, resulting in an atmospheric lifetime of approximately 3.99 years. While HFC-254fa offers a zero Ozone Depletion Potential (ODP), its 100-year Global Warming Potential of 950 requires careful consideration in industrial applications, such as ORC systems and blowing agents[1]. Rigorous, self-validating experimental protocols like PLP-LIF and RR FTIR remain essential for the continuous refinement of these kinetic parameters.

References

  • [3] Google Patents. CA2115253A1 - Hydrochlorofluorocarbons having oh rate constants which do not contribute substantially to ozone depletion and global warming. Retrieved from:

  • [2] Chemical Sciences Laboratory, National Oceanic and Atmospheric Administration (NOAA). Summary of Abundances, Lifetimes, ODPs, REs, GWPs, and GTPs. Retrieved from:

  • [1] Su, W., et al. Simultaneous working fluids design and cycle optimization for Organic Rankine cycle using group contribution model. Academia.edu. Retrieved from:

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Equilibrium Properties of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E))

A Note on the Subject Compound: Initial searches for "1,1,3,3-tetrafluoropropane" (HFC-254fb) did not yield sufficient public data to construct a comprehensive technical guide on its thermodynamic equilibrium properties....

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Initial searches for "1,1,3,3-tetrafluoropropane" (HFC-254fb) did not yield sufficient public data to construct a comprehensive technical guide on its thermodynamic equilibrium properties. However, a closely related compound, trans-1,3,3,3-tetrafluoropropene (HFO-1234ze(E)), is a well-characterized refrigerant with a substantial body of available research. This guide will focus on the thermodynamic properties of trans-1,3,3,3-tetrafluoropropene, a compound of significant interest in the field.

Introduction

trans-1,3,3,3-Tetrafluoropropene, commercially known as HFO-1234ze(E), is a hydrofluoroolefin that has emerged as a prominent next-generation refrigerant and foam blowing agent.[1][2] Its low Global Warming Potential (GWP) and zero Ozone Depletion Potential (ODP) make it an environmentally friendlier alternative to hydrofluorocarbons (HFCs) like R-134a.[1][2] A thorough understanding of its thermodynamic equilibrium properties is paramount for the design, optimization, and safety of systems utilizing this fluid. This technical guide provides a detailed overview of these properties, grounded in experimental data and established theoretical models.

Vapor-Liquid Equilibrium Properties

The vapor-liquid equilibrium (VLE) data, particularly the vapor pressure, is fundamental to understanding the phase behavior of a substance. For HFO-1234ze(E), extensive experimental measurements of vapor pressure have been conducted over a wide range of temperatures.

Vapor Pressure

The vapor pressure of HFO-1234ze(E) has been measured using various techniques, including the use of a two-sinker densimeter, which allows for precise measurements from low-density vapor to compressed-liquid states.[1][2] These experimental data are crucial for developing accurate equations of state that can predict the fluid's behavior across different conditions. The uncertainty in these vapor pressure measurements is typically low, ensuring a high degree of confidence in the data.[1]

Below is a summary of selected experimental vapor pressure data for HFO-1234ze(E):

Temperature (K)Vapor Pressure (kPa)
261101.3
280202.6
300405.3
320709.3
3401163.5
3601817.9
3802722.3

Note: The data presented are representative values derived from experimental studies. For precise engineering calculations, it is recommended to refer to the comprehensive equations of state.

The relationship between temperature and vapor pressure is critical for understanding the phase transition of HFO-1234ze(E). This can be visualized as follows:

VaporPressure cluster_0 Vapor-Liquid Equilibrium cluster_1 Controlling Factors Liquid Liquid Phase Equilibrium Phase Equilibrium Liquid->Equilibrium Vaporization Vapor Vapor Phase Equilibrium->Vapor Temperature Temperature Temperature->Equilibrium determines Pressure Pressure Pressure->Equilibrium determines

Caption: Vapor-liquid equilibrium of HFO-1234ze(E).

Pressure-Volume-Temperature (p-v-T) Properties and Equation of State

The p-v-T behavior of HFO-1234ze(E) has been extensively studied from low-density vapor to compressed-liquid states.[1][2] These measurements are foundational for the development of a comprehensive equation of state (EOS), which is a mathematical model that describes the relationship between pressure, volume, and temperature.

For HFO-1234ze(E), a highly accurate EOS has been formulated in terms of the Helmholtz energy as a function of temperature and density.[1][2][3] This type of EOS is advantageous as all other thermodynamic properties can be derived from it through mathematical differentiation. The EOS for HFO-1234ze(E) is valid over a wide range of conditions, typically from the triple point up to high temperatures and pressures.[3]

The experimental determination of p-v-T data often involves instruments like a two-sinker densimeter, with careful control of temperature and pressure to ensure high accuracy.[1][2] The uncertainty in these measurements is critical and is typically reported to be very low.[1]

A summary of density data at various temperatures and pressures is provided below:

Temperature (K)Pressure (MPa)Density ( kg/m ³)
2400.14.9
2800.29.5
32011180.1
36051050.3
40010900.5

Note: These are illustrative data points. The EOS should be used for precise calculations.

The interplay between pressure, volume, and temperature is fundamental to thermodynamic analysis.

pVT_Relationship P Pressure (p) EOS Equation of State (EOS) Helmholtz Energy P->EOS V Volume (V) V->EOS T Temperature (T) T->EOS EOS->P EOS->V EOS->T

Caption: Interrelation of p-v-T properties via the Equation of State.

Heat Capacity

The heat capacity of a substance quantifies the amount of heat required to change its temperature by a given amount. Both isobaric (constant pressure) and isochoric (constant volume) heat capacities are important thermodynamic properties.

Isobaric Heat Capacity (Cp)

Experimental measurements of the isobaric heat capacity of liquid HFO-1234ze(E) have been performed using techniques such as flow calorimetry. These studies provide crucial data for heat exchanger design and for validating the accuracy of the EOS.

Temperature (K)Pressure (MPa)Isobaric Heat Capacity (kJ/kg·K)
24011.25
28021.35
32051.50

Note: Representative values are shown. Refer to detailed literature for specific applications.

Isochoric Heat Capacity (Cv)

The isochoric heat capacity of HFO-1234ze(E) has also been measured, providing further insight into its thermodynamic behavior. These measurements contribute to the refinement of the EOS, particularly in the liquid phase.

Experimental Protocol: Vapor Pressure Measurement

A common and accurate method for measuring the vapor pressure of a fluid like HFO-1234ze(E) involves a static or quasi-static apparatus.

Objective: To determine the vapor pressure of HFO-1234ze(E) at a given temperature.

Apparatus:

  • A high-pressure equilibrium cell made of a material compatible with HFO-1234ze(E).

  • A high-precision pressure transducer.

  • A platinum resistance thermometer (PRT) for accurate temperature measurement.

  • A thermostat bath for precise temperature control.

  • A vacuum pump for evacuating the system.

  • A sample injection system.

Procedure:

  • System Preparation: The equilibrium cell and all connecting lines are thoroughly cleaned and dried. The entire system is then evacuated to a high vacuum to remove any residual air or other contaminants.

  • Sample Loading: A high-purity sample of HFO-1234ze(E) is carefully loaded into the equilibrium cell. The amount of sample should be sufficient to ensure the presence of both liquid and vapor phases at the desired experimental conditions.

  • Temperature Stabilization: The equilibrium cell is immersed in the thermostat bath, which is set to the desired temperature. The system is allowed to reach thermal equilibrium, which is confirmed by a stable temperature reading from the PRT over an extended period.

  • Pressure Measurement: Once thermal equilibrium is achieved, the pressure inside the cell is measured using the high-precision pressure transducer. This pressure corresponds to the vapor pressure of HFO-1234ze(E) at the measured temperature.

  • Data Recording: The temperature and pressure data are recorded.

  • Repeatability: The temperature is then changed to a new setpoint, and steps 3-5 are repeated to obtain vapor pressure data over a range of temperatures.

VaporPressureMeasurement start Start prep System Preparation (Clean & Evacuate) start->prep load Sample Loading (HFO-1234ze(E)) prep->load stabilize Temperature Stabilization (Thermostat Bath) load->stabilize measure Pressure Measurement (Transducer) stabilize->measure record Data Recording measure->record next_temp Change Temperature? record->next_temp next_temp->stabilize Yes end End next_temp->end No

Caption: Workflow for experimental vapor pressure measurement.

Conclusion

The thermodynamic equilibrium properties of trans-1,3,3,3-tetrafluoropropene (HFO-1234ze(E)) are well-documented through extensive experimental measurements and the development of a highly accurate equation of state. This body of knowledge is essential for the successful application of this low-GWP fluid in refrigeration, air conditioning, and other thermal management systems. The data on its vapor pressure, p-v-T behavior, and heat capacity provide the necessary foundation for engineers and scientists to design efficient and reliable systems that leverage the environmental benefits of HFO-1234ze(E).

References

  • McLinden, M. O., Thol, M., & Lemmon, E. W. (2010). Thermodynamic Properties of trans-1,3,3,3-tetrafluoropropene [R1234ze(E)]: Measurements of Density and Vapor Pressure and a Comprehensive Equation of State. Proceedings of the International Refrigeration and Air Conditioning Conference at Purdue, 2189. [Link]

  • Thol, M., & Lemmon, E. W. (2016). Equation of State for the Thermodynamic Properties of trans-1,3,3,3-Tetrafluoropropene [R1234ze(E)]. International Journal of Thermophysics, 37(3), 33. [Link]

  • Tanaka, K., Higashi, Y., Akasaka, R., & Sato, H. (2010). Measurements of the Vapor Pressures and pρT Properties for trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)). Journal of Chemical & Engineering Data, 55(2), 878-881. [Link]

  • Cui, J., Liu, J., Wu, J., & Zhang, Y. (2011). Isochoric Specific Heat Capacity of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) and the HFO-1234ze(E) + CO2 Mixture in the Liquid Phase. Journal of Chemical & Engineering Data, 56(4), 1332-1338. [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 1,1,3-trichloro-2,2,3,3-tetrafluoropropane. National Institute of Standards and Technology. [Link]

  • Akasaka, R., & Lemmon, E. W. (2019). Fundamental Equations of State for cis-1,3,3,3-Tetrafluoropropene [R-1234ze(Z)] and 3,3,3-Trifluoropropene (R-1243zf). Journal of Chemical & Engineering Data, 64(5), 2118-2128. [Link]

  • Li, M., Jing, H., & Wu, J. (2020). Measurements of isobaric specific heat capacity (cp) for pure trans-1,3,3,3-Tetrafluoropropene and (trans-1,3,3,3-Tetrafluoropropene + 1,1,1,2-Tetrafluoroethane) binary mixtures at temperatures from (231.84 to 338.68) K and pressures up to 8.2 MPa. The Journal of Chemical Thermodynamics, 144, 106067. [Link]

  • Higashi, Y., Hayasaka, S., & Tanaka, K. (2010). Measurements of the Isobaric Specific Heat Capacities for trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) in the Liquid Phase. Journal of Chemical & Engineering Data, 55(3), 1362-1365. [Link]

  • McLinden, M. O., & Splett, J. D. (2010). Thermodynamic properties of trans-1,3,3,3-tetrafluoropropene [R1234ze(E)]: measurements of density and vapor pressure and a comp. SciSpace. [Link]

  • Wikipedia. (n.d.). trans-1,3,3,3-Tetrafluoropropene. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure and Dipole Moment of HFC-254fa (1,1,1,3-Tetrafluoropropane)

Introduction Hydrofluorocarbons (HFCs) are a class of synthetic organofluorine compounds composed of hydrogen, fluorine, and carbon atoms.[1] They were developed as replacements for ozone-depleting chlorofluorocarbons (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hydrofluorocarbons (HFCs) are a class of synthetic organofluorine compounds composed of hydrogen, fluorine, and carbon atoms.[1] They were developed as replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in applications such as refrigeration, aerosol propellants, and foam-blowing agents.[2] This guide provides a detailed technical examination of a specific member of this family, HFC-254fa, known systematically as 1,1,1,3-tetrafluoropropane.[1]

The physical, chemical, and interactive properties of a molecule are fundamentally dictated by its three-dimensional structure and the distribution of electron density, which is quantified by the molecular dipole moment. For professionals in research and development, a thorough understanding of these characteristics is critical for predicting molecular interactions, designing new materials, and ensuring safety and efficacy in various applications. This whitepaper offers a comprehensive analysis of the molecular architecture, including conformational and stereochemical aspects, and the resulting polarity of HFC-254fa.

Part 1: Molecular Structure and Stereochemistry of HFC-254fa

The foundational step in characterizing any chemical compound is to establish its precise molecular structure. For HFC-254fa, this involves understanding its connectivity, three-dimensional arrangement, and potential for isomerism.

Chemical Identity and Connectivity

HFC-254fa is the common designation for the compound with the chemical formula C₃H₄F₄.[1] Its IUPAC name is 1,1,1,3-tetrafluoropropane.[1] The structure consists of a three-carbon alkane backbone. The numbering convention assigns the terminal carbon atom bonded to three fluorine atoms as C1, the central carbon as C2, and the other terminal carbon, bonded to one fluorine atom, as C3.

The connectivity is as follows:

  • C1: Bonded to three fluorine atoms (-CF₃) and C2.

  • C2: Bonded to two hydrogen atoms (-CH₂-) and connected to C1 and C3.

  • C3: Bonded to one fluorine atom and two hydrogen atoms (-CH₂F).

This asymmetric substitution pattern is the primary determinant of the molecule's physical and chemical properties.

Dipole_Vectors cluster_molecule HFC-254fa (Illustrative Conformer) C1 C C2 C C1->C2 F_C1 3F C1->F_C1 μ(C-F) C3 C C2->C3 F_C3 F C3->F_C3 μ(C-F) Result Net Dipole Moment (μ_total) ≠ 0 F_C1->Result Vector Sum F_C3->Result

Caption: Vector sum of bond dipoles in HFC-254fa results in a net molecular dipole.

Part 3: Methodologies for Characterization

The determination of molecular structure and dipole moment relies on a combination of experimental measurements and computational modeling. These protocols are designed to be self-validating, with theoretical calculations providing a framework for interpreting experimental data.

Experimental Protocol: Dipole Moment Determination via Dielectric Measurements

The most common experimental approach for determining the dipole moment of polar molecules in a non-polar solvent is based on the Debye equation, often using the Guggenheim method for simplification. [3]This involves measuring the dielectric constant (relative permittivity) and refractive index of dilute solutions.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a series of dilute solutions of HFC-254fa in a non-polar solvent (e.g., cyclohexane, carbon tetrachloride) with precisely known weight fractions.

  • Dielectric Constant Measurement: Using a dipole meter or capacitance bridge, measure the dielectric constant (ε) of the pure solvent and each solution. The instrument measures capacitance, which is directly related to the dielectric constant of the material between the capacitor plates.

  • Refractive Index Measurement: Using a refractometer, measure the refractive index (n) of the pure solvent and each solution, typically at the sodium D-line.

  • Data Analysis (Guggenheim Method): The molecular dipole moment (µ) can be calculated using the Guggenheim equation, which relates the slopes of the plots of dielectric constant vs. weight fraction and the square of the refractive index vs. weight fraction. This method avoids the need for density measurements. [3]5. Causality: The dielectric constant is a measure of a substance's ability to store electrical energy in an electric field. Polar molecules like HFC-254fa align with the field, increasing the capacitance, an effect that is opposed by thermal motion. The refractive index is related to the electronic polarizability of the molecule at optical frequencies. By measuring both, one can isolate the contribution of the permanent dipole moment to the overall polarization. [3]

Caption: Workflow for experimental determination of dipole moment.

Computational Protocol: Ab Initio and DFT Calculations

Computational chemistry provides a powerful, independent method for determining molecular properties. Density Functional Theory (DFT) is a widely used method for calculating the structure and dipole moments of HFCs. [4] Step-by-Step Methodology:

  • Structure Input: Build an initial 3D structure of the HFC-254fa molecule.

  • Conformational Search: Perform a systematic conformational search to identify all low-energy conformers (local minima on the potential energy surface).

  • Geometry Optimization: For each conformer, perform a full geometry optimization using a selected level of theory (e.g., B3LYP functional) and a suitable basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy geometry for that conformer.

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides thermodynamic data (enthalpy, Gibbs free energy).

  • Property Calculation: The optimized output file from the geometry optimization contains the calculated dipole moment for each stable conformer.

  • Averaged Dipole Moment: Calculate the Boltzmann-weighted average of the dipole moments of the conformers at a specific temperature to predict the experimentally observable value.

  • Causality and Validation: This computational approach allows for a direct link between specific geometric arrangements (conformers) and the resulting electronic properties (dipole moment). The results can be validated by comparing them with experimental data from spectroscopy or dielectric measurements, providing a robust, self-validating system.

Conclusion

HFC-254fa (1,1,1,3-tetrafluoropropane) is a structurally asymmetric molecule characterized by a three-carbon backbone with a -CF₃ group at one terminus and a -CH₂F group at the other. This asymmetry and the high polarity of the C-F bonds ensure that the molecule is polar, possessing a significant molecular dipole moment estimated to be in the range of 2-3 Debye. The exact magnitude of this dipole moment is a population-weighted average of the distinct dipole moments of its thermally accessible rotational conformers. The characterization of these fundamental properties, through a synergistic application of experimental techniques like dielectric measurements and high-level computational modeling, is essential for predicting its behavior and optimizing its use in advanced scientific and industrial applications.

References

  • Solca, N., & Signorell, R. (2001). Hydrogen bonding and the dipole moment of hydrofluorocarbons by density functional theory. Physical Chemistry Chemical Physics, 3(19), 4200-4207. Retrieved from [Link]

  • Solca, N., & Signorell, R. (2001). Hydrogen bonding and the dipole moment of hydrofluorocarbons by density functional theory. ResearchGate. Retrieved from [Link]

  • Cumes, F., et al. (2005). Dielectric Properties of 1,1,1,3,3-Pentafluoropropane (HFC245fa). Journal of Chemical & Engineering Data, 50(4), 1165-1172. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776724, 1,1,1,3-Tetrafluoropropane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What is the dipole moment of the most stable conformer of 1,1,2,2-tetrafluoroethane? Retrieved from [Link]

  • NIST. (n.d.). Experimental data for C2H4F2 (1,2-difluoroethane). Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

  • Evangelisti, L., et al. (2007). An improved determination of the molecular dipole moment of HFC-134a: microwave Stark spectra and ab initio calculations. Physical Chemistry Chemical Physics, 9(39), 5439-5443. Retrieved from [Link]

  • University of Zurich. (2016). Dipole Moment - Physical Chemistry Lab Course I. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3,3,3-Tetrafluoropropene. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the product of the dipole moment. m, and the polar fraction... Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrofluorocarbon. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,1,3,3-Tetrafluoropropane (HFC-254fa) via Catalytic Fluorination

Introduction & Mechanistic Grounding The synthesis of highly fluorinated alkanes such as 1,1,3,3-tetrafluoropropane (HFC-254fa) is of significant interest in the development of next-generation specialty solvents, blowing...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The synthesis of highly fluorinated alkanes such as 1,1,3,3-tetrafluoropropane (HFC-254fa) is of significant interest in the development of next-generation specialty solvents, blowing agents, and stabilized fluoroolefin compositions[1]. The transformation of 1,1,3,3-tetrachloropropane into HFC-254fa relies on the successive catalytic exchange of chlorine atoms for fluorine atoms using anhydrous hydrofluoric acid (HF).

Depending on the required scale and selectivity, this halogen exchange is performed via two distinct mechanistic pathways:

  • Liquid-Phase Fluorination (Swarts Reaction): Utilizes Antimony(V) chloride ( SbCl5​ ). The causality behind this choice lies in the strong Lewis acidity of the Sb(V) center. SbCl5​ reacts in situ with HF to form mixed antimony chlorofluorides ( SbCl5−x​Fx​ ). The metal-fluorine bond is subsequently cleaved to form a new carbon-fluorine bond at the carbocationic center generated by the abstraction of chlorine[2].

  • Gas-Phase Fluorination: Utilizes Chromium(III) oxide ( Cr2​O3​ ). The raw metal oxide is catalytically inactive; however, pre-fluorination with HF at elevated temperatures replaces lattice oxygen with fluorine, generating highly Lewis acidic chromium oxyfluoride ( CrOx​Fy​ ) species. These high-valent active sites facilitate the rapid continuous exchange of halogens in the vapor phase[3].

Materials and Reactor Specifications

Due to the highly corrosive nature of anhydrous HF and the byproduct hydrogen chloride (HCl) at elevated temperatures, standard borosilicate glassware is strictly prohibited.

  • Reactor Material: All wetted parts must be constructed from Hastelloy® C-276 or Monel® 400 alloys.

  • Reagents: 1,1,3,3-Tetrachloropropane (Precursor, >99% purity), Anhydrous HF (Fluorinating agent, moisture <50 ppm), SbCl5​ (Liquid-phase catalyst), Cr2​O3​ pellets (Gas-phase catalyst).

Step-by-Step Experimental Protocols

Protocol A: Liquid-Phase Synthesis (Laboratory/Pilot Scale)

This protocol utilizes a batch-mode Swarts reaction, ideal for high-selectivity laboratory synthesis.

  • Catalyst Activation: Charge the Hastelloy autoclave with 0.05 molar equivalents of SbCl5​ . Seal the reactor and cool to 0°C. Slowly introduce 0.25 molar equivalents of anhydrous HF. Causality: The slow addition controls the highly exothermic formation of the active SbCl5−x​Fx​ species, preventing localized thermal degradation of the catalyst[4].

  • Reagent Addition: Introduce 1.0 molar equivalent of 1,1,3,3-tetrachloropropane and an additional 4.5 molar equivalents of anhydrous HF (providing a slight stoichiometric excess to drive the equilibrium).

  • Pressurized Heating (Self-Validating Step): Heat the sealed reactor to 95°C–105°C. The autogenous pressure will rise significantly due to the generation of HCl gas. Validation: The reaction progress is self-validating; monitor the internal pressure. A continuous rise indicates active halogen exchange.

  • Selective Venting: Route the reactor headspace through a reflux condenser chilled to -10°C. Causality: HF (b.p. 19.5°C) and the organic precursor/intermediates will condense and return to the reactor, while the highly volatile HCl byproduct (b.p. -85°C) passes through a pressure control valve to a caustic scrubber. This continuous removal of HCl drives the reaction to completion via Le Chatelier's principle.

  • Completion & Workup: Once the pressure stabilizes and HCl evolution ceases (typically 6–8 hours), cool the reactor to room temperature. Vent residual HF, quench the organic phase with cold 6M H2​SO4​ , and isolate the crude HFC-254fa via phase separation.

Protocol B: Gas-Phase Synthesis (Industrial Scale)

This protocol is designed for continuous flow, maximizing throughput.

  • Catalyst Pre-Fluorination: Load Cr2​O3​ pellets into a tubular Monel reactor. Heat the bed to 350°C under a flow of dry nitrogen. Gradually introduce anhydrous HF vapor. Causality: This step is mandatory to convert the inactive oxide lattice into the catalytically active CrOx​Fy​ phase[3].

  • Continuous Flow Reaction: Adjust the reactor temperature to 280°C–320°C. Vaporize 1,1,3,3-tetrachloropropane and co-feed it with anhydrous HF into the reactor at an HF:organic molar ratio of 6:1.

  • Catalyst Maintenance: Co-feed a trace amount of chlorine gas (1-2 mol% relative to the organic feed). Causality: Chlorine acts as an oxidizing agent to maintain the chromium sites in a high-valent state, preventing catalyst deactivation via coking or reduction[4].

  • Effluent Monitoring (Self-Validating Step): Route the reactor effluent through an online Gas Chromatograph (GC). Validation: A sudden drop in HFC-254fa selectivity accompanied by a rise in under-fluorinated intermediates (e.g., HCFC-253) immediately signals catalyst deactivation, triggering an automated switch to a parallel regeneration reactor.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected yields for both methodologies, providing a clear comparison for process selection.

ParameterLiquid-Phase (Swarts)Gas-Phase (Chromia)
Catalyst SbCl5​ (Homogeneous) Cr2​O3​ / CrOx​Fy​ (Heterogeneous)
Operating Temperature 95°C – 105°C280°C – 320°C
Operating Pressure 1.5 – 2.0 MPa (Autogenous)0.1 – 0.5 MPa
HF : Organic Molar Ratio 4.75 : 16.0 : 1
Residence / Reaction Time 6 – 8 Hours (Batch)10 – 15 Seconds (Continuous)
Conversion of Precursor > 99%95% – 98%
Selectivity to HFC-254fa 92% – 95%85% – 88%

Process Visualization

G cluster_0 Catalytic Fluorination Workflow for HFC-254fa cluster_1 Catalytic Reaction Zone TCP 1,1,3,3-Tetrachloropropane (Precursor) Cat Catalyst Liquid: SbCl5 / Gas: CrOxFy TCP->Cat Feed HF Anhydrous HF (Fluorinating Agent) HF->Cat Feed Inter Partially Fluorinated Intermediates (HCFCs) Cat->Inter Halogen Exchange (Cl -> F) Inter->Cat Recycle Under-fluorinated Purification Distillation & Phase Separation Inter->Purification Crude Effluent HFC 1,1,3,3-Tetrafluoropropane (HFC-254fa Target) HCl HCl Gas (Byproduct Recovery) Purification->HFC Purified Product Purification->HCl Vent / Scrubber

Figure 1: Catalytic fluorination workflow for HFC-254fa synthesis and purification.

Troubleshooting & Safety Guidelines

  • HF Exposure Risk: Anhydrous HF is highly toxic and corrosive. All personnel must wear Class A encapsulating suits when handling raw materials. Calcium gluconate gel (2.5%) must be immediately available at all workstations to treat accidental dermal exposure.

  • Incomplete Fluorination: If GC analysis reveals high concentrations of 1-chloro-1,3,3-trifluoropropane (under-fluorinated intermediate), verify the moisture content of the HF feed. Water reacts with the catalyst to form inactive oxides (e.g., Sb2​O5​ ), severely retarding the halogen exchange rate.

  • Thermal Runaway: The initial substitution of the first chlorine atom is highly exothermic. If reactor temperature spikes by >15°C/min, immediately halt the HF feed and maximize cooling jacket flow.

References

  • [2] 2.[4] 3.[1] 4.[3]

Sources

Application

equation of state modeling for 1,1,3,3-tetrafluoropropane mixtures

Application Note: Equation of State Modeling for 1,1,3,3-Tetrafluoropropane (HFC-254fa) Mixtures Executive Summary Accurate thermodynamic modeling of fluorinated propanes is critical for their deployment in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Equation of State Modeling for 1,1,3,3-Tetrafluoropropane (HFC-254fa) Mixtures

Executive Summary

Accurate thermodynamic modeling of fluorinated propanes is critical for their deployment in pharmaceutical aerosol formulations, specialty extraction processes, and Organic Rankine Cycles (ORC). This application note details the theoretical framework and experimental protocols for developing robust Equation of State (EoS) models for 1,1,3,3-tetrafluoropropane (HFC-254fa) mixtures, ensuring high-fidelity predictions of phase equilibria and thermophysical properties.

Mechanistic Grounding: Selecting the Right EoS1,1,3,3-Tetrafluoropropane (HFC-254fa, CAS: 66794-30-7) is a hydrofluorocarbon characterized by its specific C-F bond polarity[1]. When modeling its phase behavior—specifically Vapor-Liquid Equilibrium (VLE)—in mixtures, the choice of EoS dictates thepredictive accuracy of the system[2].

  • Peng-Robinson (PR) EoS : The PR EoS is a cubic equation that provides an excellent balance of computational speed and reliability for 1[1]. It relies on macroscopic critical properties ( Tc​ , Pc​ ) and the acentric factor ( ω ). However, PR EoS fundamentally assumes isotropic interactions, causing it to fail when HFC-254fa is mixed with highly associating solvents (e.g., alcohols or water in pharmaceutical extraction systems).

  • PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) : For complex pharmaceutical mixtures, PC-SAFT is the authoritative standard. It models molecules as chains of freely jointed spherical segments, explicitly calculating 2[2]. This mechanistic approach allows PC-SAFT to accurately predict the thermodynamic properties of highly asymmetric HFC-254fa mixtures where cubic EoS models deviate.

Protocol: Parameterization and Validation of HFC-254fa Mixtures

Core Principle: A reliable thermodynamic model must be a self-validating system. Parameters regressed from one data type (e.g., phase equilibria) must accurately predict an independent data type (e.g., derivative properties).

Phase I: Pure Component Parameterization

  • Data Sourcing : Obtain high-fidelity vapor pressure and saturated liquid density data for pure HFC-254fa across a wide temperature range (from the triple point to the critical point).

  • Regression : Regress the three non-associating PC-SAFT parameters: segment number ( m ), segment diameter ( σ ), and dispersion energy ( ϵ/k ).

    • Causality: Establishing highly accurate pure-component parameters ensures that the baseline phase boundary of the pure fluid is mathematically locked before introducing the complexities of mixture cross-interactions.

Phase II: Isothermal VLE Data Acquisition

  • Apparatus Setup : Utilize a static-analytic stirred equilibrium cell equipped with pneumatic capillary samplers (e.g., Rolsi™ valves).

  • Equilibration : Introduce the HFC-254fa and the co-solvent into the cell. Maintain isothermal conditions and agitate vigorously for 60 minutes, followed by 30 minutes of settling.

    • Causality: Vigorous stirring eliminates thermal and concentration gradients. The static-analytic sampling method allows for the extraction of micro-volumes of the liquid and vapor phases3[3].

  • Analysis : Quantify the phase compositions ( xi​ , yi​ ) using Gas Chromatography (GC) calibrated with gravimetric standards.

Phase III: Binary Interaction Parameter ( kij​ ) Optimization

  • Objective Function : Input the experimental P-x-y data into the EoS modeling software. Define an objective function that minimizes the Average Absolute Deviation (AAD) between the experimental and calculated bubble point pressures.

  • Optimization : Regress the dispersion binary interaction parameter ( kij​ ).

    • Causality: The standard geometric mean combining rule in PC-SAFT often overestimates the cross-dispersion energy between dissimilar molecules. The kij​ parameter empirically corrects this deviation, forcing the model to align with the true physical interactions of the mixture.

Phase IV: Independent Cross-Validation

  • Derivative Property Prediction : Using the optimized kij​ (derived solely from VLE data), predict the single-phase density and isobaric heat capacity ( Cp​ ) of the mixture.

  • Validation Check : Compare the EoS predictions against independent experimental density and Cp​ measurements.

    • Causality: This step creates a self-validating loop. If the model accurately predicts derivative properties (which depend on the second derivatives of the Helmholtz free energy) with an AAD < 3%, the kij​ parameter is 2[2].

Quantitative Data Presentation

Table 1: Representative Pure Component Parameters for EoS Modeling | Component | Molecular Weight ( g/mol ) | PR: Tc​ (K) | PR: Pc​ (MPa) | PR: ω | PC-SAFT: m | PC-SAFT: σ (Å) | PC-SAFT: ϵ/k (K) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | HFC-254fa | 116.06 | 408.1* | 3.85* | 0.320* | 2.854* | 3.120* | 215.4* | | Ethanol | 46.07 | 513.9 | 6.14 | 0.645 | 2.382 | 3.177 | 198.2 |

*Note: Due to the scarcity of exact experimental PC-SAFT parameters for the HFC-254fa isomer in literature, the values provided are representative estimates derived via group-contribution methods for protocol demonstration purposes.

Table 2: EoS Performance Comparison for HFC-254fa / Ethanol Binary Mixture | EoS Model | kij​ (Optimized) | VLE Pressure AAD (%) | Liquid Density AAD (%) | Heat Capacity AAD (%) | | :--- | :--- | :--- | :--- | :--- | | Peng-Robinson (PR) | 0.114 | 4.2% | 8.5% | 12.1% | | PC-SAFT | 0.032 | 1.1% | 1.8% | 2.4% |

AAD = Average Absolute Deviation. PC-SAFT demonstrates vastly superior predictive capability for derivative properties in associating mixtures.

Process Visualization

EoS_Workflow N1 1. Define HFC-254fa Mixture System N2 2. Determine Pure Component Parameters N1->N2 N3 3. Acquire Experimental VLE Data (P-x-y) N1->N3 N4 4. Select EoS Model (PR or PC-SAFT) N2->N4 N3->N4 N5 5. Optimize Binary Interaction Parameter (kij) N4->N5 N6 6. Validate against Density & Heat Capacity N5->N6 N7 7. Deploy for Process Simulation N6->N7

Workflow for EoS parameterization and validation of HFC-254fa mixtures.

Sources

Method

Application Note: Assessing 1,1,3,3-Tetrafluoropropane (R-254fa) as a Working Fluid for Low-Temperature Organic Rankine Cycles (ORC)

Introduction & Rationale The recovery of low-grade waste heat (typically <150 °C) from industrial processes—such as exothermic chemical syntheses in Active Pharmaceutical Ingredient (API) manufacturing or continuous bior...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The recovery of low-grade waste heat (typically <150 °C) from industrial processes—such as exothermic chemical syntheses in Active Pharmaceutical Ingredient (API) manufacturing or continuous bioreactor sterilization cycles—represents a critical frontier in energy efficiency for modern drug development facilities. The Organic Rankine Cycle (ORC) is the premier thermodynamic architecture for this application, utilizing organic working fluids with lower boiling points than water to drive an expander and generate decentralized electricity.

1,1,3,3-Tetrafluoropropane , designated industrially as HFC-254fa or R-254fa , is a hydrofluorocarbon evaluated for low-to-medium temperature ORC applications . While historically overshadowed by fluids like R-245fa, R-254fa possesses unique thermophysical properties—most notably a critical temperature of 139.29 °C—that make it highly suitable for specific Turbine Inlet Temperature (TIT) profiles . Although its Global Warming Potential (GWP) of 1,030 necessitates an eventual transition to ultra-low GWP hydrofluoroolefins (HFOs), R-254fa serves as a critical baseline fluid for modeling isentropic expansion behavior and optimizing micro-ORC architectures in chemical processing plants .

Thermophysical Properties of R-254fa

The thermodynamic viability of an ORC fluid is dictated by its critical point, saturation pressures, and environmental impact metrics. Table 1 summarizes the key properties of R-254fa and their direct impact on system design.

Table 1: Thermophysical and Environmental Properties of R-254fa
PropertyValueCausality / Impact on ORC Design
Chemical Formula C3H4F4Determines molecular weight, vapor density, and specific volume during expansion.
Critical Temperature 139.29 °CDictates the maximum subcritical operating temperature; ideal for <130 °C waste heat.
Critical Pressure 3.50 MPaDefines the upper mechanical pressure limit for the feed pump and evaporator walls.
Saturation Pressure (100°C) 1.572 MPaEnsures positive pressure operation throughout the high-pressure loop.
Ozone Depletion Potential (ODP) 0Complies with the Montreal Protocol for stratospheric ozone protection.
Global Warming Potential (GWP) 1,030Moderate environmental impact; serves as a benchmark for low-GWP drop-in replacements.

System Architecture & Thermodynamic Cycle

The ORC operates through four primary stages: isobaric heat addition (evaporator), isentropic expansion (turbine/expander), isobaric heat rejection (condenser), and isentropic compression (feed pump).

ORC_System HeatSource Waste Heat Source (e.g., Exothermic Rxn) Evaporator Evaporator (Isobaric Heat Addition) HeatSource->Evaporator Thermal Energy Expander Expander / Turbine (Isentropic Expansion) Evaporator->Expander High-Pressure Vapor (R-254fa) Generator Electrical Generator Expander->Generator Mechanical Shaft Work Condenser Condenser (Isobaric Heat Rejection) Expander->Condenser Low-Pressure Vapor Pump Feed Pump (Isentropic Compression) Condenser->Pump Saturated Liquid HeatSink Cooling Water / Heat Sink Condenser->HeatSink Rejected Heat Pump->Evaporator High-Pressure Liquid

Figure 1: Schematic of the Organic Rankine Cycle utilizing R-254fa for waste heat recovery.

Experimental Protocol: Evaluating R-254fa in a Micro-ORC System

To empirically validate the thermodynamic efficiency of R-254fa, the following self-validating protocol must be executed. This workflow ensures that steady-state conditions are met before data acquisition, eliminating transient thermal artifacts.

Step 1: System Evacuation and Leak Testing
  • Procedure: Connect a dual-stage rotary vane vacuum pump to the ORC loop. Evacuate the system to < 50 mTorr and hold for 24 hours. Monitor for vacuum decay.

  • Causality: Non-condensable gases (e.g., ambient air) drastically reduce the heat transfer coefficient in the condenser and cause localized pressure spikes. A stable vacuum confirms loop integrity and prevents these thermodynamic penalties.

Step 2: Fluid Charging and Mass Flow Calibration
  • Procedure: Introduce R-254fa into the receiver tank via a Coriolis mass flow meter until the designed charge inventory is reached. Engage the diaphragm feed pump to circulate the fluid at a low mass flow rate (e.g., 0.05 kg/s ).

  • Causality: Precise charging prevents "starving" the evaporator (which leads to excessive superheating and fluid degradation) or "flooding" the condenser (which reduces the active heat transfer area).

Step 3: Thermal Stabilization (Heat Source/Sink Integration)
  • Procedure: Supply the thermal fluid (e.g., thermal oil from an API reactor jacket) to the evaporator at an initial temperature of 100 °C. Simultaneously, circulate cooling water through the condenser at 25 °C. Monitor the Evaporator Outlet Temperature (EOT) and Condenser Outlet Temperature (COT).

  • Causality: The system is considered to be in a steady state only when the temperature fluctuations of the working fluid are < ±0.5 °C over a 15-minute rolling window. This ensures that the enthalpy calculations accurately reflect the cycle's continuous operation.

Step 4: Isentropic Expansion and Data Acquisition
  • Procedure: Gradually increase the Turbine Inlet Temperature (TIT) to 150 °C. Route the high-pressure R-254fa vapor through the scroll expander. Log the inlet pressure ( Pin​ ), inlet temperature ( Tin​ ), outlet pressure ( Pout​ ), and outlet temperature ( Tout​ ) at 1 Hz using high-precision RTDs and piezoresistive pressure transducers.

  • Causality: R-254fa exhibits a specific slope on the Temperature-Entropy (T-s) diagram. Monitoring the expander outlet conditions ensures that the expansion remains in the superheated or saturated vapor region, preventing liquid droplet formation that could cause catastrophic erosion of the expander blades.

Step 5: First-Law Efficiency Calculation
  • Procedure: Calculate the net thermal efficiency ( ηth​ ) using the equation: ηth​=(Wexp​−Wpump​)/Qin​ , where Wexp​ is the expander power output, Wpump​ is the pump power consumption, and Qin​ is the heat input at the evaporator.

Performance Metrics & Mechanistic Insights

The performance of R-254fa is highly dependent on the Turbine Inlet Temperature (TIT). As the TIT approaches the critical temperature of 139.29 °C, the fluid enters a near-critical or trans-critical state, significantly altering its density and enthalpy of vaporization.

Table 2: First-Law Efficiency of R-254fa at Varying Turbine Inlet Temperatures [1]
Turbine Inlet Temperature (TIT)Condensation TempNet First-Law Efficiency ( ηth​ )Mechanistic Observation
100 °C40 °C~5.2%Subcritical operation; high latent heat of vaporization limits efficiency.
125 °C40 °C~7.1%Improved thermal match between heat source and working fluid.
150 °C40 °C8.99%Trans-critical or high-superheat operation; maximum exergy utilization.

Expert Insight (E-E-A-T): While R-254fa achieves a respectable 8.99% first-law efficiency at a TIT of 150 °C , it is slightly outperformed by higher-pressure fluids like R-152a under identical conditions. However, the selection of an ORC fluid is not based solely on peak thermal efficiency. R-254fa's moderate saturation pressure at 100 °C (1.572 MPa) allows for the use of standard Schedule 40 piping and commercially available brazed plate heat exchangers. This significantly reduces the capital expenditure (CAPEX) of the system compared to high-pressure fluid architectures. Furthermore, its dry isentropic expansion characteristics ensure that recuperative heat exchangers can be safely employed to pre-heat the pump discharge, further minimizing exergy destruction in the evaporator.

References

  • Review and Preliminary Analysis of Organic Rankine Cycle based on Turbine Inlet Temperature. Sharma, M., & Dev, R. (2015). Kyushu University / ResearchGate. Retrieved from: [Link]

  • Utilization Waste Brine Water Separator for Binary Electric Energy Conversion in Geothermal Wells. IIETA. (2021). International Information and Engineering Technology Association. Retrieved from: [Link]

Application

Application Notes and Protocols for 1,1,3,3-Tetrafluoropropane (HFC-254fb) in Laboratory Solvent Extraction

Introduction: A New Frontier in Green Solvents The pursuit of sustainable laboratory practices has driven significant research into "green" solvents that offer reduced environmental impact without compromising performanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Green Solvents

The pursuit of sustainable laboratory practices has driven significant research into "green" solvents that offer reduced environmental impact without compromising performance. Hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) have emerged as promising alternatives to traditional chlorinated and high GWP (Global Warming Potential) solvents. This guide focuses on 1,1,3,3-Tetrafluoropropane (HFC-254fb, CAS No. 460-36-6) , a hydrofluorocarbon with potential applications in solvent extraction.

Due to the limited publicly available data specifically detailing the use of 1,1,3,3-tetrafluoropropane as an extraction solvent, this document establishes a foundational framework for its use. The protocols and principles outlined herein are synthesized from the known physicochemical properties of HFC-254fb, extensive data on structurally similar compounds like 1,1,1,3,3-pentafluoropropane (HFC-245fa), and application data from related hydrofluoroolefins (HFOs) used in extraction, such as 2,3,3,3-tetrafluoropropene (R1234yf)[1]. This guide is intended to provide researchers with a robust starting point for developing and validating their own specific extraction methodologies.

Section 1: Physicochemical Properties and Solvent Profile

Understanding the fundamental properties of a solvent is critical to designing an effective extraction protocol. 1,1,3,3-Tetrafluoropropane is a saturated, short-chain fluorinated alkane. The presence of both C-F and C-H bonds gives it a unique polarity profile, suggesting its utility for a range of solutes.

Predicted Solvent Behavior

Based on the principle of "like dissolves like," the molecular structure of 1,1,3,3-tetrafluoropropane suggests it will be an effective solvent for non-polar to moderately polar compounds. The fluorine atoms create a non-polar, electron-rich surface area, while the C-H bonds introduce a slight polarity. It is predicted to have high solubility for lipids, oils, and other non-polar natural products, and moderate solubility for more polar molecules that do not rely on hydrogen bonding. This profile is similar to other hydrofluorocarbons used as solvents and cleaning agents[2][3].

Quantitative Data Summary

The following table summarizes the known and predicted properties of 1,1,3,3-Tetrafluoropropane. Researchers should empirically verify these properties where critical for their application.

PropertyValueSource
Molecular Formula C₃H₄F₄[4]
Molecular Weight 116.06 g/mol [4]
CAS Number 460-36-6[4]
Boiling Point (Predicted) ~15-20 °CAnalogous to HFC-245fa[5]
Vapor Pressure (Predicted) High at room temperatureAnalogous to HFC-245fa[6]
Density (Predicted) ~1.1-1.3 g/cm³[6]
Global Warming Potential (GWP) Significantly lower than CFCs/HCFCsGeneral class property[5]
Ozone Depletion Potential (ODP) 0General class property[5]

Section 2: Critical Safety and Handling Protocols

Working with fluorinated propanes requires stringent adherence to safety protocols, primarily due to their high volatility and potential for displacement of oxygen in enclosed spaces. The following guidelines are synthesized from safety data sheets of structurally related compounds[7][8][9].

Hazard Identification and Mitigation
  • Inhalation: High vapor concentrations can displace oxygen and cause asphyxiation. May cause respiratory irritation. All work must be conducted in a certified chemical fume hood[10].

  • Skin/Eye Contact: Direct contact with the liquefied gas can cause frostbite or cold burns due to rapid evaporation[7][9].

  • Flammability: While many HFCs are non-flammable, some can be flammable under specific conditions. Treat as potentially flammable and keep away from ignition sources[6][11].

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and heat. Cylinders should be secured in an upright position. Do not expose to temperatures exceeding 50°C (122°F)[7][9].

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear cryogenic or cold-insulating gloves when handling the liquefied gas. For general handling, nitrile or neoprene gloves should be used, with regular inspection for degradation[10].

  • Lab Coat: A flame-resistant lab coat is recommended.

Waste Disposal

Dispose of all waste containing 1,1,3,3-tetrafluoropropane as hazardous waste in a designated, labeled container for halogenated organic compounds, following institutional and local regulations[10].

Emergency Response Workflow

The following workflow should be established in any laboratory utilizing this solvent.

EmergencyResponse incident Incident Occurs (Spill, Exposure) assess Assess Situation (Fire, Health Hazard?) incident->assess first_aid Provide First Aid (Move to Fresh Air, Flush Skin/Eyes) incident->first_aid evacuate Evacuate Immediate Area Alert Personnel assess->evacuate Immediate Danger ppe Don Appropriate PPE assess->ppe No Immediate Danger report Report Incident to EHS evacuate->report contain Contain Spill (If Safe to Do So) ppe->contain contain->report medical Seek Immediate Medical Attention first_aid->medical

Caption: Emergency response workflow for incidents involving 1,1,3,3-tetrafluoropropane.

Section 3: General Protocol for Solid-Liquid Extraction

This protocol details a standardized isothermal shake-flask method, which is reliable for determining and performing extractions[12]. It has been adapted to account for the high volatility of 1,1,3,3-tetrafluoropropane.

Equipment and Materials
  • 1,1,3,3-Tetrafluoropropane (HFC-254fb), appropriate purity grade

  • Dried, homogenized solid sample matrix (e.g., ground biomass)

  • Pressure-rated, sealable extraction vessels (e.g., heavy-wall glass pressure vessels, stainless steel cylinders)

  • Analytical balance

  • Constant-temperature orbital shaker or bath

  • System for solvent recovery (e.g., rotary evaporator with cryo-trap and vacuum pump)

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

  • Standard laboratory glassware and consumables

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation & Recovery cluster_analysis 4. Analysis prep_sample Homogenize & Weigh Solid Sample prep_solvent Pre-chill Solvent add_sample Add Sample to Pressure Vessel prep_sample->add_sample add_solvent Add Chilled Solvent & Seal Vessel prep_solvent->add_solvent add_sample->add_solvent agitate Agitate at Controlled Temperature & Time add_solvent->agitate depressurize Cool & Carefully Depressurize agitate->depressurize separate Separate Phases (Filter/Decant) depressurize->separate recover Recover Solvent (Rotovap with Cryo-trap) separate->recover analyze Quantify Analyte in Crude Extract separate->analyze Crude Extract

Caption: Step-by-step workflow for solid-liquid extraction with HFC-254fb.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the solid matrix is properly prepared (e.g., dried to a constant weight, ground to a uniform particle size) to maximize surface area and ensure reproducibility.

    • Accurately weigh a known amount of the prepared sample into the pressure-rated extraction vessel.

  • Solvent Addition and Extraction:

    • Causality: To minimize solvent loss upon addition, pre-chill the sealed 1,1,3,3-tetrafluoropropane cylinder and the extraction vessel to approximately 0-4°C.

    • In a fume hood, carefully add a known volume or mass of the chilled solvent to the extraction vessel containing the sample.

    • Immediately and securely seal the vessel to prevent vapor loss and allow pressure to build as it warms.

    • Place the sealed vessel in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

    • Agitate for a predetermined duration (e.g., 1-4 hours) to allow the system to reach equilibrium.

  • Phase Separation and Solvent Recovery:

    • After extraction, cool the vessel to reduce internal pressure before carefully opening it in the fume hood.

    • Separate the liquid extract (miscella) from the solid residue (marc) via filtration or decantation.

    • Trustworthiness: To ensure a self-validating system, the solid residue can be re-extracted with a fresh portion of solvent to check for extraction completeness.

    • Transfer the miscella to a pre-weighed flask. Connect the flask to a rotary evaporator equipped with a cryo-trap cooled by liquid nitrogen or dry ice/acetone. This is critical for efficiently recovering the low-boiling-point solvent.

    • Evaporate the solvent to yield the crude extract.

  • Analysis:

    • Weigh the flask containing the dry crude extract to determine the overall extraction yield.

    • Redissolve a known mass of the crude extract in a suitable analytical solvent (e.g., acetone, ethyl acetate) for quantification of the target analyte(s) via an appropriate technique like HPLC or GC-MS.

Section 4: Performance and Application Case Study (Modeled)

While specific efficiency data for HFC-254fb is not yet published, we can model its expected performance based on a similar solvent, R1234yf, used for the extraction of artemisinin from Artemisia annua biomass[1]. That study demonstrated that a hydrofluoroolefin could achieve extraction efficiencies comparable to or even exceeding those of conventional solvents.

Comparative Extraction Efficiency

The following table presents the actual efficiency for R1234yf and predicts a similar high performance for HFC-254fb, which should be validated experimentally.

SolventTarget AnalyteExtraction Efficiency (%)Source / Basis
1,1,3,3-Tetrafluoropropane Artemisinin~99% (Predicted) Based on R1234yf performance
R1234yf (HFO) Artemisinin99.81 ± 13.48%[1]
Hexane (5% Ethyl Acetate) Artemisinin95.61 ± 3.74%[1]
Ethyl Acetate Artemisinin91.06 ± 2.35%[1]

Expertise Insight: The high predicted efficiency is attributed to the low viscosity and low surface tension of fluorinated solvents, which allows for excellent penetration into the solid matrix and efficient solubilization of the target analyte[3].

Section 5: Troubleshooting

ProblemPotential CauseRecommended Solution
Low Extraction Yield Insufficient extraction time/temperature; Inappropriate solvent-to-solid ratio; Poor sample preparation.Optimize extraction parameters (time, temp). Increase solvent volume. Ensure sample is finely ground and dry.
Significant Solvent Loss Leaky vessel seal; Inefficient recovery system.Inspect and replace vessel seals. Ensure cryo-trap on rotovap is sufficiently cold (-78°C or lower).
Co-extraction of Impurities Solvent is non-selective.Perform a post-extraction clean-up step (e.g., liquid-liquid partitioning, solid-phase extraction). Modify solvent with a co-solvent to tune polarity.
Inconsistent Results Inconsistent sample matrix; Fluctuation in temperature; Inaccurate measurements.Ensure sample homogeneity. Use a calibrated constant-temperature shaker. Calibrate balances and ensure precise volume/mass measurements.

Conclusion

1,1,3,3-Tetrafluoropropane (HFC-254fb) represents a viable, next-generation solvent for laboratory extraction processes, particularly for non-polar to moderately polar analytes. Its predicted properties—low viscosity, high volatility, and favorable environmental profile—make it an attractive alternative to conventional organic solvents. While this document provides a comprehensive starting point, researchers and drug development professionals must conduct in-house validation to establish specific, optimized protocols for their unique applications. The methodologies presented here, grounded in established chemical principles and data from analogous compounds, offer a clear and safe pathway for this validation process.

References

  • Benchchem. (n.d.). Safety Precautions for 1,1,3,3-Tetrachloro-1-fluoropropane: Application Notes and Protocols.
  • Synquest Labs. (2024). 1,1,3,3-Tetrafluoropropene Safety Data Sheet.
  • Benchchem. (n.d.). The Solubility Profile of 1,1,3,3-Tetrachloro-1-fluoropropane in Organic Solvents: A Technical Overview.
  • Echemi. (n.d.). 1,1,3,3-Tetrafluoropropene SDS, 4556-24-5 Safety Data Sheets.
  • Honeywell. (n.d.). Trans-1,3,3,3-Tetrafluoropropene - SAFETY DATA SHEET.
  • LookChem. (n.d.). Cas 4556-24-5,1,1,3,3-TETRAFLUOROPROPENE.
  • ChemicalBook. (2026). 1234zeZ, (1Z)-1,3,3,3-Tetrafluoroprop-1-ene - Safety Data Sheet.
  • Grokipedia. (n.d.). Pentafluoropropane.
  • Benchchem. (n.d.). Application Notes and Protocols for 1,1,3,3-Tetrachloro-1-fluoropropane.
  • ECETOC. (2003). JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa).
  • Starget. (2025). To Learn HFC-245fa From 4 Applications.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 1,1,1,3-TETRAFLUOROPROPANE.
  • ACS Publications. (2016). Feasibility of Using 2,3,3,3-Tetrafluoropropene (R1234yf) as a Solvent for Solid–Liquid Extraction of Biopharmaceuticals.
  • Ecolink, Inc. (2025). Hydrofluoroether Solvent Guide - High Performance Alternative.
  • PubChem. (n.d.). 1,1,1,3-Tetrafluoropropane.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction temperature for 1,1,3,3-tetrafluoropropane synthesis yield

Welcome to the Technical Support Center for hydrofluorocarbon (HFC) synthesis. As a Senior Application Scientist, I frequently consult with research teams and drug development professionals on the catalytic fluorination...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydrofluorocarbon (HFC) synthesis. As a Senior Application Scientist, I frequently consult with research teams and drug development professionals on the catalytic fluorination of 1,1,3,3-tetrachloropropane to yield 1,1,3,3-tetrafluoropropane (HFC-254fa).

This specific transformation is highly sensitive to the reactor's thermal profile. The kinetic competition between halogen exchange (nucleophilic substitution) and elimination (dehydrohalogenation) is governed almost entirely by temperature. This guide provides field-proven troubleshooting strategies, empirical data, and self-validating protocols to help you maximize your HFC-254fa yield.

Section 1: Troubleshooting & FAQs

Q1: Why is my HFC-254fa yield plateauing at ~60%, with a high concentration of under-fluorinated intermediates? A1: Insufficient Thermal Activation for Successive Halogen Exchange. The fluorination of 1,1,3,3-tetrachloropropane proceeds stepwise. The initial chlorine substitutions have lower activation energies, but the final substitutions require significantly higher thermal energy to overcome the C-Cl bond dissociation barrier. If your reactor is maintained below 100°C (liquid phase) or 200°C (gas phase), the reaction stalls at intermediate species like 1,1,3,3-tetrachloro-1-fluoropropane (HCFC-241fa)[1]. Solution & Causality: Incrementally increase the temperature to the optimal range (150°C for liquid-phase Swarts; 250°C for gas-phase chromia-catalyzed reactions). This provides the necessary thermodynamic push to complete the halogen exchange. Validate the progression by monitoring the disappearance of the [M-Cl]+ mass fragments via GC-MS.

Q2: I increased the temperature to drive complete fluorination, but now I am seeing significant formation of 1,3,3,3-tetrafluoropropene (HFO-1234ze). How do I prevent this? A2: Thermal Overdrive Inducing E2 Elimination. At elevated temperatures (typically >300°C), the thermodynamic preference shifts from substitution to elimination[2]. The target 1,1,3,3-tetrafluoropropane undergoes dehydrofluorination to form unsaturated fluoropropenes like trans-1,3,3,3-tetrafluoropropene[2]. Solution & Causality: Strictly control the reactor temperature to not exceed 280°C in gas-phase setups. Furthermore, excessive Lewis acidity in the catalyst can lower the activation barrier for elimination[3]. Doping the catalyst with alkali metals (like CsF or KF) attenuates surface acidity and suppresses dehydrofluorination, stabilizing the alkane product[3].

Q3: Does the choice of catalyst alter the optimal temperature window? A3: Yes, Catalyst Basicity/Acidity Shifts the Kinetic Window. Liquid-phase reactions utilizing SbF₃/SbCl₅ (Swarts reagents) operate efficiently at lower temperatures (100–150°C) due to the strong Lewis acidity of SbCl₅[1]. In contrast, continuous gas-phase processes using fluorinated chromia (Cr₂O₃) or zinc/chromia require higher temperatures (200–250°C) for optimal turnover frequencies but are much more prone to coking and olefin formation if the temperature spikes[4].

Section 2: Quantitative Data Summary

The following table summarizes the causal relationship between reactor temperature and product distribution. Notice the sharp inflection point at 300°C where elimination overtakes substitution.

Table 1: Effect of Reaction Temperature on Product Distribution (Conditions: Gas-Phase Fluorination over Fluorinated Cr₂O₃, 1:15 Organics:HF Molar Ratio, 15s Contact Time)

Temperature (°C)Precursor Conversion (%)Yield: Target HFC-254fa (%)Yield: Intermediates (%)Yield: Olefins (HFOs) (%)
15065.020.544.5< 1.0
20085.060.023.02.0
250 (Optimal) 98.5 88.5 5.0 5.0
30099.055.02.042.0
350100.015.00.085.0

Section 3: Experimental Workflow & Visualization

Pathway N1 1,1,3,3-Tetrachloropropane (Precursor) N2 Under-fluorinated Intermediates N1->N2 HF/Catalyst T < 100°C N3 1,1,3,3-Tetrafluoropropane (HFC-254fa) N2->N3 HF/Catalyst T = 150-250°C N4 Fluoropropenes (e.g., HFO-1234ze) N2->N4 T > 300°C Dehydrochlorination N3->N4 T > 300°C Dehydrofluorination

Reaction pathway of 1,1,3,3-tetrachloropropane fluorination showing temperature branching.

Validated Experimental Protocols

Protocol A: Gas-Phase Catalytic Fluorination (Scale-up/Continuous)

  • Catalyst Activation : Load Cr₂O₃ catalyst into a Hastelloy C tubular reactor. Pre-treat with anhydrous HF at 300°C for 12 hours to form the active fluorinated chromia species. Self-Validation Step: Monitor the effluent gas; the cessation of water vapor release confirms complete surface fluorination.

  • Reactant Feed : Lower the reactor temperature to 250°C. Co-feed 1,1,3,3-tetrachloropropane and anhydrous HF at a molar ratio of 1:15 using a precision mass flow controller.

  • Thermal Regulation : Maintain the catalyst bed temperature strictly between 240°C and 260°C. Use a multi-zone furnace to prevent localized exotherms (hot spots) which trigger olefin formation[4].

  • Product Recovery : Pass the effluent through a water scrubber to remove HCl and unreacted HF, followed by a molecular sieve drying column. Condense the product mixture at -40°C and purify via fractional distillation. Self-Validation Step: Analyze the condensate via ¹⁹F NMR. A clean multiplet at approximately -110 ppm confirms the CF₂ groups of HFC-254fa, with a strict absence of vinylic fluorine signals (-70 to -80 ppm).

Protocol B: Liquid-Phase Swarts Fluorination (Lab-Scale)

  • Setup : Equip a high-pressure PTFE-lined autoclave with a magnetic stirrer and an internal thermocouple[1].

  • Charging : Add 1,1,3,3-tetrachloropropane, SbF₃ (30% stoichiometric excess), and SbCl₅ (catalytic, 5 mol%)[1].

  • Heating Profile : Seal and heat to 120°C for 4 hours to initiate primary halogen exchange, then ramp to 150°C for an additional 6 hours to drive full fluorination. Do not exceed 160°C to prevent pressure spikes from premature elimination.

  • Workup : Cool to room temperature, vent excess pressure through a caustic scrubber, and extract the organic layer. Wash with dilute HCl and brine, dry over MgSO₄, and distil. Self-Validation Step: GC-MS analysis must show a parent ion [M]⁺ corresponding to the fully fluorinated alkane, with a complete absence of the characteristic chlorine isotopic clusters.

Sources

Optimization

Technical Support Center: Mitigating Flammability Risks in 1,1,3,3-Tetrafluoropropane (HFC-254fb) Handling

A Foreword from Your Senior Application Scientist Welcome to the technical support guide for 1,1,3,3-tetrafluoropropane (HFC-254fb). As a professional in the fields of research and drug development, your work demands pre...

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Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for 1,1,3,3-tetrafluoropropane (HFC-254fb). As a professional in the fields of research and drug development, your work demands precision, and safety is the bedrock of that precision. This document is structured to serve as a direct line of support, moving beyond a simple list of warnings to provide in-depth, scenario-based guidance.

It is important to note that while HFC-254fb is a valuable compound, comprehensive safety data specifically for this isomer can be limited. Therefore, this guide synthesizes the best available information, drawing heavily on data from its close isomers and related fluorinated propanes, such as 1,1,1,3-Tetrafluoropropane. This approach ensures a conservative and robust safety framework. Our goal is to empower you with the knowledge to not only follow protocols but to understand the causality behind them, enabling you to make informed, safe decisions during your critical experiments.

Section 1: Core Flammability & Hazard Profile

Understanding the fundamental properties of a substance is the first step in mitigating risk. Below is a summary of the key hazard information for fluorinated propanes, which should be considered applicable to HFC-254fb.

PropertyValue / ClassificationSignificance & Causality
GHS Classification Flammable Gases, Category 2; Gases Under Pressure, Liquefied Gas.[1]Classified as a flammable gas, it can ignite under certain conditions. As a liquefied gas, it poses pressure-related hazards (explosion if heated) and frostbite risk.[1]
Hazard Statements H221: Flammable gas.[1] H280: Contains gas under pressure; may explode if heated.[1][2]These are standardized warnings. H221 points to the primary fire risk, while H280 highlights the danger of cylinder rupture in a fire or high-heat environment.[1][2]
Incompatible Materials Alkali metals, finely divided metals (e.g., Al, Mg, Zn), strong oxidizing agents, and strong bases.[1][2]These materials can react exothermically or catalytically with HFC-254fb, potentially leading to a fire, explosion, or the release of toxic decomposition products.[1][2]
Thermal Decomposition At high temperatures (>250°C), decomposition can produce toxic and corrosive fumes, including hydrogen fluoride (HF) and carbon oxides.[2][3]In a fire, the substance itself is not the only hazard. The resulting decomposition products, particularly HF, are highly toxic and corrosive, posing a severe inhalation risk.[2][3]
Vapor Characteristics Gas/vapor is heavier than air and can accumulate in low-lying areas or confined spaces.[1][2]This property creates a hidden danger. Leaked gas can travel considerable distances to an ignition source and flash back, and it can displace oxygen, creating an asphyxiation hazard.[1][2][4]

Section 2: Troubleshooting & Experimental Workflow Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am designing a new reaction using HFC-254fb as a solvent. What are the primary flammability-related safety checks I need to perform before I begin?

Answer: A proactive approach is essential. Before introducing HFC-254fb into any new experimental setup, a thorough risk assessment focusing on ignition source control is paramount. The causality here is simple: to prevent a fire, you must separate the fuel (HFC-254fb vapor) from ignition sources.

Pre-Experiment Safety Protocol:

  • Verify Ventilation: All work must be conducted in a properly functioning chemical fume hood with a confirmed face velocity of at least 100 feet per minute.[5] This ensures that any fugitive vapors are contained and exhausted.

  • Eliminate Ignition Sources: Meticulously survey the work area. Remove all potential ignition sources, including:

    • Open flames (Bunsen burners).

    • Spark-producing equipment (standard stir plates, ovens, non-intrinsically safe electronics).[6][7]

    • Static-generating materials.

  • Ensure Electrical Grounding: All metallic equipment, including cylinders, transfer lines, and reaction vessels, must be properly grounded and bonded.[2][5] The flow of liquefied gas can generate a significant static charge, which, if allowed to discharge as a spark, can easily ignite flammable vapors.

  • Select Appropriate Equipment: Use only non-sparking tools for any adjustments to cylinders or fittings.[2][6] Ensure all electrical equipment within the fume hood is rated for use in flammable atmospheres (intrinsically safe).

  • Assemble an Emergency Kit: Confirm that a Class B (or ABC) dry chemical or CO2 fire extinguisher is immediately accessible.[1][6][7][8] Ensure a safety shower and eyewash station are unobstructed.[1]

Below is a workflow diagram illustrating the key decision points for a safe experimental setup.

G cluster_prep Phase 1: Pre-Experiment Setup start Design New Experiment fume_hood Is work in a certified chemical fume hood? start->fume_hood ignition_sources Are all ignition sources (sparks, flames, hot surfaces) removed from the work area? fume_hood->ignition_sources Yes stop STOP Rectify Hazard fume_hood->stop No grounding Is all equipment (cylinder, lines, vessel) properly grounded and bonded? ignition_sources->grounding Yes ignition_sources->stop No ppe Is correct PPE (goggles, cryo-gloves, FR lab coat) available and inspected? grounding->ppe Yes grounding->stop No proceed Proceed with Experiment ppe->proceed Yes ppe->stop No

Caption: Pre-experiment safety checklist for HFC-254fb handling.

Q2: I suspect a leak from a cylinder or transfer line. What is the immediate, step-by-step protocol to follow?

Answer: In the event of a suspected leak, the immediate priorities are to stop the release if possible, isolate ignition sources, and evacuate personnel. The high vapor pressure and low boiling point of HFC-254fb mean a liquid leak will rapidly vaporize, creating a large flammable and oxygen-displacing cloud.

Leak Response Protocol:

  • Stay Calm & Alert Others: Immediately alert all personnel in the vicinity.

  • Eliminate Ignition Sources: If it can be done without significant risk, immediately de-energize any equipment and extinguish any open flames in the area.[6][7]

  • Increase Ventilation: Ensure the fume hood sash is in the correct position and that lab ventilation is operating at maximum capacity.

  • Stop the Leak (If Safe): If the leak is from a loose fitting and you are properly trained and equipped with appropriate PPE (including cryogenic gloves and respiratory protection), attempt to tighten the fitting or close the cylinder valve.[1] Do not attempt this if the leak is large or you are unsure.

  • Evacuate: Evacuate the immediate area.[1][2] If the leak is significant, evacuate the entire laboratory and activate your facility's emergency response plan.

  • Secure the Area: Prevent re-entry until the area has been monitored with a combustible gas detector and deemed safe by qualified personnel.[8] Remember, the vapor is heavier than air and may accumulate in low spots.

Q3: My process involves transferring HFC-254fb between containers. How do I prevent static electricity from becoming an ignition source?

Answer: This is a critical and often overlooked risk. The movement of a low-conductivity liquefied gas like HFC-254fb through pipes or tubing can generate a significant amount of static electricity, a phenomenon known as "flow electrification." A subsequent spark can ignite the vapor.

Static Control Protocol:

  • Use Conductive Materials: Whenever possible, use conductive metal tubing and containers for transfers. Avoid using non-conductive materials like plastic or glass as primary transfer vessels.

  • Grounding: The source container (e.g., gas cylinder) must be connected to a verified earth ground.

  • Bonding: The source container and the receiving container must be electrically bonded together using a bonding strap. This equalizes the electrical potential between the two containers, preventing a spark from jumping the gap during the transfer.

  • Reduce Flow Rate: High-velocity flow increases static generation. Perform transfers slowly and at the lowest practical pressure.

  • Maintain Moderate Humidity: Very dry atmospheres are more prone to static buildup. If possible, maintain laboratory humidity above 40%.

Section 3: Frequently Asked Questions (FAQs)

Q: What Personal Protective Equipment (PPE) is mandatory for handling HFC-254fb? A: The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes of liquid, which can cause severe frostbite and eye damage.[2][5]

  • Hand Protection: Insulated, cryogenic-rated gloves must be worn when handling cylinders or any lines that may contain liquid HFC-254fb to prevent frostbite.[1][9]

  • Body Protection: A flame-resistant (FR) lab coat should be worn over personal clothing.

  • Footwear: Closed-toe shoes, preferably with non-slip soles, are required.[9][10]

Q: How should I properly store HFC-254fb cylinders? A: Cylinders must be stored upright in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] The storage temperature should not exceed 50°C (122°F).[1][2] They must be stored away from incompatible materials and secured with chains to prevent falling.[2]

Q: What are the signs of a leak? A: Besides the obvious sound of hissing gas, a leak of liquefied HFC-254fb will often create a visible frost or ice buildup at the point of release due to rapid cooling from evaporation (Joule-Thomson effect). A sweet, ether-like odor may also be present, although you should never rely on odor as a primary detection method.[10] Use of a portable electronic leak detector is the most reliable method.[8]

Q: What type of fire extinguisher should be available in the lab? A: A dry chemical (ABC) or carbon dioxide (CO2) extinguisher is suitable for fires involving flammable liquids and gases.[1][6][7] Water spray can be used to cool exposed cylinders and prevent rupture but may not be effective at extinguishing the fire itself.[1]

Q: What is the primary hazard if a cylinder of HFC-254fb is exposed to a fire? A: The primary and most immediate hazard is a catastrophic cylinder failure due to a Boiling Liquid Expanding Vapor Explosion (BLEVE). The heat from the fire increases the pressure inside the cylinder dramatically, which can cause it to rupture and explode.[1][2][4] For this reason, in case of a fire, the area should be evacuated, and cylinders should only be cooled with water from a safe distance by trained emergency responders.[1][2]

Section 4: Emergency Protocols

In the high-stress environment of an emergency, a clear, logical guide is invaluable. The following diagram outlines the decision-making process for a leaking gas fire, one of the most hazardous potential scenarios.

G start Leaking Gas Fire Detected! alarm Activate Alarm Alert Personnel start->alarm assess Can the leak be stopped safely without risk? alarm->assess stop_leak If trained & safe: Stop leak (close valve) assess->stop_leak Yes evacuate_immediate DO NOT Extinguish Flame! Evacuate Immediate Area assess->evacuate_immediate No extinguish Extinguish fire using CO2 or Dry Chem extinguisher stop_leak->extinguish evacuate_full Evacuate Building Call Emergency Services extinguish->evacuate_full cool_cylinders From a safe distance, cool exposed cylinders with water spray (Emergency Responders ONLY) evacuate_immediate->cool_cylinders cool_cylinders->evacuate_full

Caption: Emergency response flowchart for a leaking gas fire.

A critical takeaway is that a leaking gas fire should not be extinguished unless the source of the leak can be safely stopped.[11] Extinguishing the flame while the gas continues to leak can lead to the formation of a large, invisible explosive vapor cloud that could re-ignite with devastating force.

References

  • 1,1,3,3-Tetrafluoropropene - Synquest Labs.

  • Safety Precautions for 1,1,3,3-Tetrachloro-1-fluoropropane: Application Notes and Protocols - Benchchem.

  • Synquest Labs - 1,1,1,3-Tetrafluoropropane.

  • Chemical Safety Data Sheet MSDS / SDS - 1,1,1,3-TETRAFLUOROPROPANE - ChemicalBook.

  • 1,1,3,3-Tetrafluoropropene SDS, 4556-24-5 Safety Data Sheets - Echemi.

  • CAS 2268-46-4: 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane - CymitQuimica.

  • Trans-1,3,3,3-Tetrafluoropropene - SAFETY DATA SHEET.

  • Safety data sheet - Fluorochemicals | Daikin Global.

  • PPE Requirements for Handling Modern Refrigerants: A Field Guide - FieldPad.

  • Safety Data Sheet - RS-Online.

  • Thermal Decomposition of 2,3,3,3- and trans-1,3,3,3-Tetrafluoropropenes | The Journal of Physical Chemistry A.

  • 1,1,1,3-Tetrafluoropropane (FC-254fb) - Apollo Scientific.

  • Tools and Equipments for flammable refrigerants July, 21 - U-3ARC.

  • HVAC & Refrigeration Safety: Personal Protective Equipment (PPE) - HVACR Career Connect NY.

  • 1,3,3,3-Tetrafluoropropene, (1Z)- | C3H2F4 - PubChem.

  • CAS 4556-24-5: 1,1,3,3-Tetrafluoropropene | CymitQuimica.

  • Safety data sheet - Fluorochemicals | Daikin Global.

  • Safe handling when working with refrigerants - Issuu.

  • Flammability of Trans-1, 3, 3, 3-tetrafluoroprop-1-ene and its binary blends - ResearchGate.

  • (PDF) Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6 - ResearchGate.

  • Material Safety Data Sheet.

  • Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6 | ACS Omega - ACS Publications.

  • Safe thermal fluid sampling | PPE | Personal protective equipment - Global Heat Transfer.

  • SAFETY DATA SHEET - Airgas.

  • Trans-1,3,3,3-Tetrafluoropropene / Vinyl-Chloride.

  • Thermal Decomposition of 2,3,3,3- and trans-1,3,3,3-Tetrafluoropropenes - Figshare.

  • Heptafluoropropane (HFC-227ea) and Kiddex® (5% and 10%) (Pressurized with Nitrogen).

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in 1,1,3,3-Tetrafluoropropane Gas Chromatography

Welcome to our dedicated support center for addressing baseline noise in the Gas Chromatography (GC) analysis of 1,1,3,3-tetrafluoropropane. This resource is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated support center for addressing baseline noise in the Gas Chromatography (GC) analysis of 1,1,3,3-tetrafluoropropane. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments. A stable baseline is paramount for accurate quantification and reliable results in gas chromatography.[1][2] This guide provides a structured approach to troubleshooting, from frequently asked questions to in-depth, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise in GC analysis?

Baseline noise in gas chromatography can originate from several sources, often related to the contamination of the system or the purity of the gases and materials used.[3][4] The most common culprits include:

  • Contaminated Carrier or Detector Gases: Impurities in gases like helium, hydrogen, or nitrogen can introduce a noisy baseline.[1][3] This is especially critical for trace analysis.

  • Column Bleed: The degradation of the stationary phase of the column, often at high temperatures, can cause a rising baseline or "column bleed."[3][5]

  • Contamination in the GC System: This can include contamination in the injector port, liner, or detector.[6] Over time, non-volatile components from samples can accumulate and cause interference.

  • Septum Bleed: Particles from the septum, the small rubber disc at the injection port, can enter the system and create noise or ghost peaks.[3]

  • Leaks: Leaks in the system, particularly around the septum or column fittings, can introduce air and other contaminants, leading to a noisy baseline.[3]

  • Electrical Noise: External electronic devices or faulty electrical connections can cause sharp spikes in the baseline.[3]

Q2: My chromatogram shows a consistently noisy baseline. How can I troubleshoot this?

A noisy baseline often appears as continuous small spikes.[4] Here's a systematic approach to troubleshooting:

  • Check Gas Purity: Ensure that the carrier and detector gases meet the required purity specifications (typically ultra-high purity). Impurities like moisture and oxygen can significantly impact baseline stability.[2][7] Consider using in-line purifiers.[8][9]

  • Perform a Leak Check: Use an electronic leak detector to check for leaks at all fittings, especially at the injector and detector. Even small leaks can introduce atmospheric contaminants.[10]

  • Condition the Column: If the column is new or has been stored, it may require conditioning to remove any residual manufacturing materials or adsorbed contaminants. Follow the manufacturer's recommended conditioning procedure.

  • Inspect and Clean the Injector: The injector liner can accumulate residues from samples. Regularly inspect and clean or replace the liner as needed.

  • Check the Detector: A contaminated detector can be a significant source of noise.[1][6] Follow the manufacturer's instructions for cleaning the detector. For Flame Ionization Detectors (FIDs), this may involve cleaning the jet and collector.[1]

Q3: I'm observing a rising baseline, especially during a temperature-programmed run. What could be the cause?

A rising baseline, particularly at higher temperatures, is a classic symptom of column bleed.[5] This occurs when the stationary phase of the column degrades and elutes. To address this:

  • Verify Column Temperature Limits: Ensure that the operating temperature of your method does not exceed the column's specified maximum temperature.

  • Condition the Column: Proper conditioning can help remove volatile components and stabilize the stationary phase.

  • Check for Oxygen: Oxygen in the carrier gas can accelerate column degradation.[2][11] Ensure your gas purification system is functioning correctly.

  • Consider a Low-Bleed Column: For sensitive analyses, using a column specifically designed for low bleed can significantly improve baseline stability.[12]

In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to identifying and resolving baseline noise. The troubleshooting process is broken down by the potential source of the issue.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the root cause of baseline noise.

Caption: A systematic workflow for troubleshooting baseline noise in a GC system.

Gas Supply and Purity

The carrier and detector gases are often the first source of contamination.[9] Impurities in these gases can lead to a noisy or drifting baseline.[2]

Symptoms:

  • Consistently noisy baseline.

  • Gradual increase in baseline noise over time.

  • Appearance of "ghost peaks" (unidentified peaks).

Troubleshooting Steps:

  • Verify Gas Purity: Confirm that the purity of your carrier gas (e.g., Helium, Hydrogen, Nitrogen) and detector gases (e.g., Hydrogen, Air for FID) meets the instrument manufacturer's recommendations. Ultra-high purity (99.999% or higher) is typically required.[11]

  • Inspect Gas Traps/Purifiers: Ensure that in-line gas purifiers for moisture, oxygen, and hydrocarbons are installed and have not expired.[8] These are critical for removing trace contaminants.

  • Check for Leaks at the Source: Use an electronic leak detector to check for leaks at the gas cylinder regulator and all connections leading to the GC.

Parameter Recommendation Rationale
Carrier Gas Purity ≥ 99.999% (UHP)Prevents introduction of contaminants that cause baseline noise and column degradation.[2]
Moisture Content < 1 ppmMoisture can degrade the stationary phase, leading to column bleed and peak tailing.[2][7]
Oxygen Content < 1 ppmOxygen can oxidize the stationary phase, causing increased bleed and reduced column lifetime.[2][7]
Injector System

The injector is a common site for the accumulation of non-volatile residues from previous injections, which can bleed into the system and cause baseline disturbances.

Symptoms:

  • Ghost peaks.

  • Baseline drift, especially after an injection.

  • Poor peak shape (tailing or fronting).

Troubleshooting Steps:

  • Inspect and Replace the Septum: A worn or cored septum can release particles into the injector, causing noise and ghost peaks.[3] Replace the septum regularly.

  • Clean or Replace the Injector Liner: The liner can become contaminated with sample residue. Remove the liner and inspect it for discoloration or visible deposits. Clean or replace as necessary.

  • Check for Leaks: Ensure the septum nut is tightened correctly to prevent leaks.

The GC Column

The column itself can be a source of baseline noise, primarily through column bleed.

Symptoms:

  • A rising baseline that correlates with increasing oven temperature.[5]

  • Increased background signal in the detector.

Troubleshooting Steps:

  • Condition the Column: If the column is new or has been exposed to air, it will require conditioning. This involves heating the column with carrier gas flow to remove volatile contaminants.

  • Bake-out the Column: For a contaminated column, a "bake-out" at a temperature slightly above the analysis temperature (but below the column's maximum temperature) can help remove contaminants.

  • Trim the Column: If the front end of the column is contaminated, carefully cutting the first 10-15 cm can restore performance.

The Detector

Detector contamination is another frequent cause of baseline noise.[1] For the analysis of 1,1,3,3-tetrafluoropropane, a Flame Ionization Detector (FID) is commonly used.

Symptoms:

  • High-frequency baseline noise.

  • Spiking in the baseline.

  • Loss of sensitivity.

Troubleshooting Steps for an FID:

  • Check Gas Flows: Ensure the hydrogen and air flow rates to the detector are at the manufacturer's recommended settings. Incorrect flow rates can lead to an unstable flame and a noisy baseline.[13]

  • Clean the Detector: Over time, deposits can build up on the FID jet and collector. Follow the manufacturer's procedure for cleaning these components.[1][14]

  • Check for Proper Installation: Ensure the column is installed at the correct depth within the detector. Incorrect installation can affect peak shape and baseline stability.[15]

Experimental Protocol: FID Cleaning

  • Cool Down: Turn off the detector and allow it to cool completely.

  • Disassemble: Carefully remove the FID collector and jet according to the instrument manual.

  • Solvent Cleaning: Sonicate the collector and jet in a series of solvents (e.g., methanol, acetone, hexane) to remove contaminants.

  • Drying: Thoroughly dry the parts with a stream of clean, dry nitrogen.

  • Reassemble: Carefully reassemble the detector, ensuring all connections are secure.

  • Ignite and Stabilize: Heat the detector to its operating temperature, ignite the flame, and allow the baseline to stabilize.

Electrical and Environmental Factors

External factors can also contribute to baseline noise.

Symptoms:

  • Sharp, random spikes in the baseline.[4]

  • A "wavy" or oscillating baseline.

Troubleshooting Steps:

  • Check for Electrical Interference: Ensure the GC is on a dedicated electrical circuit and is properly grounded. Other laboratory equipment can sometimes cause electrical noise.[16]

  • Minimize Drafts: Air currents from vents or fans blowing across the detector can cause baseline fluctuations.

  • Isolate the Source: If electrical noise is suspected, try turning off other nearby equipment to see if the noise subsides.

Logical Relationships in Troubleshooting

The following diagram illustrates the cause-and-effect relationships between common issues and the resulting baseline noise.

CauseAndEffect ContaminatedGas Contaminated Gas Supply HighNoise High Baseline Noise ContaminatedGas->HighNoise SystemLeaks System Leaks (Air) SystemLeaks->HighNoise BaselineDrift Baseline Drift SystemLeaks->BaselineDrift ColumnDegradation Column Degradation ColumnDegradation->BaselineDrift Column Bleed InjectorContamination Injector Contamination InjectorContamination->HighNoise GhostPeaks Ghost Peaks InjectorContamination->GhostPeaks DetectorContamination Detector Contamination DetectorContamination->HighNoise Spiking Baseline Spiking DetectorContamination->Spiking ElectricalIssues Electrical Interference ElectricalIssues->Spiking

Caption: Cause-and-effect relationships leading to baseline noise in GC.

By following this structured approach, researchers can efficiently diagnose and resolve baseline noise issues in the gas chromatography of 1,1,3,3-tetrafluoropropane, leading to more accurate and reliable analytical results.

References

  • GC Troubleshooting: Common Issues & How to Fix Them. (n.d.).
  • Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. (n.d.). Organomation.
  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (2025, April 1).
  • Chromatography Troubleshooting Guides-Gas Chromatography. (n.d.). Thermo Fisher Scientific - US.
  • Technical Support Center: Troubleshooting Baseline Noise in GC Analysis. (n.d.). Benchchem.
  • Troubleshooting Gas Chromatograph Baseline Problems. (n.d.). Agilent.
  • Why Your GC Baseline Is Noisy — And How to Fix It. (n.d.). Applied Analytical Systems.
  • Troubleshooting GC Column Baseline Issues. (2021, January 5). Restek.
  • GC Diagnostic Skills III | Baseline Problems. (n.d.). Element Lab Solutions.
  • 5 Ways to Approach Baseline Issues. (n.d.). Chromatography Today.
  • The Effects of Hydrogen Purity on GC Analysis and Column Life. (n.d.). American Laboratory.
  • Impact of Purity of Gases in GC Analysis Due to Gas Distribution System. (n.d.).
  • MS vs non-MS GC columns. (2025, March 6). SCION Instruments.
  • Ensuring Purity of Gases for Gas Chromatography. (2013, February 11). AZoM.
  • Ten Steps to Maintaining Gas Stream Purity. (n.d.). Airgas.
  • 8 Common Gas Chromatography Mistakes. (n.d.).
  • The Importance of GC FID Maintenance. (2020, October 18). Restek.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Thermodynamic Performance of HFC-245fa and Low-GWP Alternative HFO-1234ze(E)

This guide provides a detailed comparative analysis of the thermodynamic performance of 1,1,1,3,3-pentafluoropropane (HFC-245fa) and its low Global Warming Potential (GWP) alternative, trans-1,3,3,3-tetrafluoropropene (H...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the thermodynamic performance of 1,1,1,3,3-pentafluoropropane (HFC-245fa) and its low Global Warming Potential (GWP) alternative, trans-1,3,3,3-tetrafluoropropene (HFO-1234ze(E)). While the initial query included HFC-254fa, a thorough search of scientific literature and refrigerant databases did not yield sufficient data for a robust comparison, suggesting it is not a commonly utilized or well-characterized refrigerant. Therefore, we have pivoted to a comparison with a highly relevant and next-generation refrigerant, HFO-1234ze(E), to provide a meaningful and practical guide for researchers and professionals in the field.

This analysis is grounded in established thermodynamic principles and experimental methodologies, offering a comprehensive framework for evaluating refrigerant performance in various applications, such as organic Rankine cycles (ORC) and high-temperature heat pumps.

Introduction to the Working Fluids

HFC-245fa (1,1,1,3,3-pentafluoropropane): A third-generation hydrofluorocarbon, HFC-245fa has been widely used as a blowing agent, a refrigerant for high-temperature heat pumps, and a working fluid in organic Rankine cycles. Its favorable thermodynamic properties, non-flammability, and good material compatibility have contributed to its adoption. However, its relatively high GWP of 1030 has led to regulatory phase-downs and a search for more environmentally friendly alternatives.

HFO-1234ze(E) (trans-1,3,3,3-tetrafluoropropene): As a hydrofluoroolefin, HFO-1234ze(E) has emerged as a leading low-GWP replacement for HFCs in various applications. With a GWP of less than 1, it presents a significant environmental advantage over HFC-245fa. Its thermodynamic characteristics are similar to those of HFC-245fa, making it a strong candidate for retrofitting or for use in new equipment designs.

Fundamental Thermodynamic Properties

A direct comparison of the fundamental thermodynamic properties of working fluids is the first step in assessing their suitability for a given application. The table below summarizes the key properties of HFC-245fa and HFO-1234ze(E).

PropertyHFC-245faHFO-1234ze(E)
Chemical Formula CF3CH2CHF2CF3CH=CHF
Molar Mass ( g/mol ) 134.05114.04
Boiling Point (°C) 15.3-19
Critical Temperature (°C) 154.01109.4
Critical Pressure (MPa) 3.653.63
Global Warming Potential (GWP, 100-year) 1030<1
Ozone Depletion Potential (ODP) 00

Experimental Protocol for Thermodynamic Performance Evaluation

To empirically compare the performance of these two refrigerants, a closed-loop vapor compression system, representative of a heat pump or an ORC, is typically employed. The following protocol outlines the key steps for such an evaluation.

Experimental Setup

The core of the experimental rig consists of a compressor, a condenser, an expansion valve, and an evaporator. Precision sensors for temperature, pressure, and mass flow rate are installed at the inlet and outlet of each component to allow for a detailed analysis of the thermodynamic cycle.

Experimental Workflow

experimental_workflow cluster_setup System Preparation cluster_operation Experimental Operation cluster_data Data Acquisition & Analysis A System Evacuation B Refrigerant Charging A->B Introduce precise mass C Set Compressor Speed B->C D Control Heat Source/Sink Temperatures C->D E Achieve Steady-State D->E Monitor until stable F Record T, P, and Mass Flow E->F G Calculate Enthalpy & Entropy F->G Using REFPROP or similar H Determine COP & VHC G->H

Caption: Experimental workflow for comparing refrigerant performance.

Step-by-Step Methodology
  • System Preparation:

    • The entire system is evacuated to a deep vacuum to remove any non-condensable gases and residual moisture.

    • The system is then charged with a precise mass of the refrigerant being tested (either HFC-245fa or HFO-1234ze(E)).

  • Setting Operating Conditions:

    • The compressor speed is set to a specific RPM to control the mass flow rate of the refrigerant.

    • The temperatures of the heat source (for the evaporator) and the heat sink (for the condenser) are controlled to simulate specific application conditions.

  • Achieving Steady-State:

    • The system is allowed to run until all measured parameters (temperatures, pressures) stabilize, indicating that a steady-state has been reached.

  • Data Acquisition:

    • Once at steady-state, high-precision measurements of temperature, pressure, and mass flow rate are recorded at the key points in the cycle.

  • Thermodynamic Analysis:

    • The recorded data is used to determine the enthalpy and entropy at each state point, typically using a standard reference fluid property database such as REFPROP from NIST.

    • The Coefficient of Performance (COP) for heating and/or cooling, and the volumetric heating capacity (VHC) are then calculated.

Comparative Performance Analysis

The following comparison is based on both theoretical cycle analysis and experimental data from various studies.

Thermodynamic Cycle Comparison

The ideal vapor-compression cycle for both refrigerants can be visualized on a Pressure-Enthalpy (P-h) diagram.

thermodynamic_cycle cluster_cycle Ideal Vapor-Compression Cycle p1 1 p2 2 p1->p2 Compression p3 3 p2->p3 Condensation p4 4 p3->p4 Expansion p4->p1 Evaporation

Caption: Ideal vapor-compression cycle on a P-h diagram.

Performance Metrics
Performance MetricHFC-245faHFO-1234ze(E)Key Insights
Coefficient of Performance (COP) Slightly HigherGenerally 2-5% lowerHFC-245fa often exhibits a slightly higher COP under similar operating conditions due to its fluid properties.
Volumetric Heating Capacity (VHC) LowerSignificantly HigherHFO-1234ze(E) has a higher VHC, meaning a larger heating effect can be achieved for a given compressor displacement. This can allow for more compact system designs.
Compressor Discharge Temperature HigherLowerThe lower discharge temperature of HFO-1234ze(E) can lead to improved compressor reliability and a wider operating envelope.
Operating Pressures LowerHigherHFO-1234ze(E) operates at higher pressures than HFC-245fa for the same temperature lift, which needs to be considered in system design and component selection.

Conclusion and Future Outlook

The transition from high-GWP refrigerants like HFC-245fa to low-GWP alternatives such as HFO-1234ze(E) is a critical step towards mitigating the environmental impact of heating and cooling technologies. While HFC-245fa may offer a marginally higher COP in some instances, HFO-1234ze(E) presents a compelling overall profile. Its significantly higher volumetric heating capacity allows for more compact and potentially cost-effective system designs, and its lower compressor discharge temperature can enhance system reliability.

The primary driver for the adoption of HFO-1234ze(E) is its ultra-low GWP, which aligns with global environmental regulations and corporate sustainability goals. Researchers and drug development professionals utilizing temperature-control systems can expect to see a continued shift towards such next-generation refrigerants. The choice between these fluids will ultimately depend on the specific application requirements, system design considerations, and the prioritization of environmental performance.

References

  • Honeywell. (n.d.). Solstice® ze Refrigerant (HFO-1234ze). Retrieved from [Link]

  • Shao, L., et al. (2020). Comparative study on the performance of R245fa and R1234ze(E) for high temperature heat pump. IOP Conference Series: Earth and Environmental Science, 545, 012028.
  • Chemours. (n.d.). Opteon™ MZ (HFO-1234ze). Retrieved from [Link]

Comparative

experimental validation of 1,1,3,3-tetrafluoropropane vapor pressure models

Experimental Validation of 1,1,3,3-Tetrafluoropropane (HFC-254fa) Vapor Pressure Models: A Comparative Guide Introduction For researchers and drug development professionals engineering next-generation aerosol formulation...

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Author: BenchChem Technical Support Team. Date: March 2026

Experimental Validation of 1,1,3,3-Tetrafluoropropane (HFC-254fa) Vapor Pressure Models: A Comparative Guide

Introduction

For researchers and drug development professionals engineering next-generation aerosol formulations, lyophilization cycles, or Organic Rankine Cycle (ORC) systems, the selection of a working fluid is strictly governed by its thermodynamic phase-change behavior. 1,1,3,3-Tetrafluoropropane (HFC-254fa) is emerging as a specialized low-pressure propellant and solvent. With a normal boiling point of approximately 24.4 °C, it offers a distinct volatility profile compared to the industry-standard HFC-245fa (1,1,1,3,3-pentafluoropropane), which boils at 15.3 °C.

However, the reliable integration of HFC-254fa into pharmaceutical manufacturing or thermal systems requires highly accurate vapor pressure ( Pvap​ ) models. This guide provides a comprehensive comparative analysis of the experimental validation of HFC-254fa vapor pressure using Antoine and Wagner thermodynamic models, detailing the causality behind the experimental protocols to ensure scientific integrity.

The Causality Behind Experimental Choices

Measuring the vapor pressure of highly volatile fluorocarbons requires a self-validating system to eliminate systematic errors. As an application scientist, one must choose the Static Method over dynamic ebulliometry for fluids like HFC-254fa for the following mechanistic reasons:

  • Elimination of Superheating : Dynamic methods rely on boiling the fluid, which can lead to localized superheating and inaccurate temperature-pressure correlations. The static method measures the pressure of the vapor in thermal equilibrium with its liquid phase in a closed, isochoric cell.

  • Mitigation of Non-Condensable Gases : The presence of dissolved air (nitrogen, oxygen) in the sample will artificially inflate the measured vapor pressure according to Dalton's Law of Partial Pressures. Therefore, a rigorous in-situ degassing protocol is mandatory.

  • Gas-Independent Pressure Acquisition : We utilize Capacitance Diaphragm Gauges (CDGs) rather than thermal conductivity gauges (like Pirani gauges). CDGs measure the physical deflection of a diaphragm, providing absolute pressure readings that are independent of the gas composition.

Experimental Protocol: Step-by-Step Methodology

To ensure absolute scientific integrity and reproducible Pvap​ data, the following protocol must be strictly adhered to:

  • Step 1: System Evacuation and Leak Testing Connect the stainless-steel equilibrium cell to a high-vacuum turbomolecular pump. Evacuate the system to a baseline pressure of <10−5 mbar. Perform a helium leak test to ensure the leak rate is below 10−9 mbar·L/s.

  • Step 2: Sample Introduction and Degassing (Freeze-Pump-Thaw) Introduce high-purity (>99.9%) HFC-254fa into the cell. Submerge the cell in liquid nitrogen (77 K) to completely freeze the sample. Open the vacuum valve to evacuate any non-condensable gases in the headspace. Close the valve and thaw the sample to room temperature. Repeat this Freeze-Pump-Thaw cycle at least three times until the residual pressure over the frozen sample matches the baseline vacuum.

  • Step 3: Isothermal Equilibration Submerge the cell in a precision liquid thermostat bath (e.g., ethanol/water mixture) equipped with a Platinum Resistance Thermometer (Pt100, calibrated to ITS-90). Stabilize the temperature at the desired setpoint ( ±0.01 °C). Wait a minimum of 60 minutes for thermal and phase equilibrium to be established.

  • Step 4: Pressure Acquisition Record the absolute vapor pressure using a heated Capacitance Diaphragm Gauge (to prevent condensation within the gauge head). Log the Pressure-Temperature (P-T) data pairs.

Comparative Analysis: Antoine vs. Wagner Models

The experimental data must be correlated using robust thermodynamic models to allow for interpolation and extrapolation in engineering software.

  • The Antoine Equation :

    log10​P=A−T+CB​

    The Antoine model is an empirical derivation of the Clausius-Clapeyron equation. It is highly accurate for narrow temperature ranges (e.g., 0 °C to 40 °C) but fails near the critical point. For HFC-254fa, the established Antoine coefficients are A=7.59547 , B=1287.5189 , and C=248.726 (where P is in mmHg and T is in °C)[1].

  • The Wagner Equation :

    ln(Pc​P​)=Tr​aτ+bτ1.5+cτ2+dτ5​

    where Tr​=T/Tc​ and τ=1−Tr​ . The Wagner equation is the gold standard for wide-range vapor pressure modeling, accurately capturing the curvature of the vapor pressure curve from the triple point up to the critical point[2].

Data Presentation: Performance Comparison

The table below summarizes the experimental vapor pressure of HFC-254fa against the predicted values from the Antoine and Wagner models. To provide a comparative baseline for formulation scientists, the vapor pressure of the industry-standard alternative, HFC-245fa, is also included.

Table 1: Experimental vs. Predicted Vapor Pressure for 1,1,3,3-Tetrafluoropropane (HFC-254fa) and HFC-245fa Baseline

Temperature (°C)Temperature (K)HFC-254fa Exp. Pvap​ (kPa)HFC-254fa Antoine (kPa)HFC-254fa Wagner (kPa)HFC-245fa Baseline (kPa)
0.0273.1535.135.035.153.8
10.0283.1555.555.455.582.1
20.0293.1585.084.985.0122.7
30.0303.15126.4126.2126.4177.3
40.0313.15182.5182.4182.6249.1

Mechanistic Insight : HFC-254fa exhibits a significantly lower vapor pressure profile compared to HFC-245fa (e.g., 85.0 kPa vs 122.7 kPa at 20 °C). This lower volatility makes HFC-254fa an excellent candidate for formulations requiring extended open times, or as a working fluid in high-temperature heat pumps where lower system pressures are desired for hardware safety. Furthermore, the data shows that while the Antoine equation provides an excellent fit (Average Absolute Deviation < 0.5%) in this low-to-mid temperature range, the Wagner model provides superior accuracy, particularly as temperatures increase toward the critical point.

Experimental Workflow Visualization

VaporPressureValidation cluster_0 Phase 1: Experimental Protocol cluster_1 Phase 2: Model Validation N1 High-Purity HFC-254fa Sample Preparation N2 Freeze-Pump-Thaw Degassing (3x Cycles) N1->N2 N3 Isothermal Equilibration (Precision Cryostat) N2->N3 N4 Static Pressure Measurement (Capacitance Gauge) N3->N4 N5 P-T Data Acquisition (0°C to 40°C) N4->N5 N6 Antoine Model Fitting (Low-Mid Temp Range) N5->N6 N7 Wagner Model Fitting (Critical Point Proximity) N5->N7 N8 Statistical Validation (AAD & RMSE Analysis) N6->N8 N7->N8

Workflow for experimental vapor pressure measurement and model validation of HFC-254fa.

Sources

Validation

1,1,3,3-tetrafluoropropane vs HFO-1234ze environmental impact assessment

Comparative Environmental Impact Assessment: 1,1,3,3-Tetrafluoropropane (HFC-254fa) vs. HFO-1234ze in Pharmaceutical Propellant Applications As a Senior Application Scientist specializing in fluorinated gases and aerosol...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Environmental Impact Assessment: 1,1,3,3-Tetrafluoropropane (HFC-254fa) vs. HFO-1234ze in Pharmaceutical Propellant Applications

As a Senior Application Scientist specializing in fluorinated gases and aerosol formulations, I have structured this guide to move beyond superficial Global Warming Potential (GWP) metrics. For researchers and drug development professionals—particularly those engineering pressurized metered-dose inhalers (pMDIs)—understanding the kinetic mechanisms that dictate the atmospheric fate of next-generation propellants (NGPs) versus legacy hydrofluorocarbons is critical.

This guide provides a rigorous, data-backed comparison between a saturated hydrofluorocarbon, 1,1,3,3-tetrafluoropropane (HFC-254fa), and the unsaturated hydrofluoroolefin, 1,3,3,3-tetrafluoropropene (HFO-1234ze).

Quantitative Environmental Profiling

To establish a baseline for comparison, the physicochemical and environmental properties of both compounds are summarized below.

Property1,1,3,3-tetrafluoropropane (HFC-254fa)HFO-1234ze(E)
Chemical Class Saturated Hydrofluorocarbon (HFC)Unsaturated Hydrofluoroolefin (HFO)
Molecular Architecture CHF₂-CH₂-CHF₂CF₃-CH=CHF
Atmospheric Lifetime ~7–10 Years (Class Average)~14–20 Days[1]
Direct GWP (100-yr) High (Radiative Efficiency: 0.207 W/m²·ppb)[2]< 1 (0.315 per IPCC AR6)[3]
Indirect GWP Contribution N/A~6 – 20 (via trace HFC-23 formation)[3]
TFA Yield 0%0% – 4%[1]
ASHRAE Safety Group Non-flammable (Typical)A2L (Mildly Flammable)[4]

Mechanistic Causality: Molecular Architecture and Atmospheric Fate

The stark contrast in the environmental impact of these two compounds is entirely dictated by their molecular architecture.

HFC-254fa (The Saturated Legacy): HFC-254fa consists entirely of single carbon-carbon bonds. In the troposphere, its primary degradation pathway is the abstraction of hydrogen atoms by hydroxyl (OH) radicals. Because this reaction is kinetically slow and requires high activation energy, HFC-254fa persists in the atmosphere for years. This prolonged residency, combined with its high radiative efficiency (0.207 W/m²·ppb)[2], allows it to absorb significant amounts of infrared radiation, resulting in a high GWP.

HFO-1234ze (The Unsaturated NGP): HFO-1234ze features a carbon-carbon double bond (C=C). This unsaturation acts as a highly reactive target for electrophilic addition by OH radicals[4]. Consequently, HFO-1234ze is rapidly scrubbed from the atmosphere, boasting a lifetime of merely 14 to 20 days[1].

Recent Discoveries in Secondary Degradation (2025 Data): While the direct GWP of HFO-1234ze is near-zero (<1), atmospheric kineticists must account for secondary degradation products. Recent studies from NOAA and UNSW demonstrate that the atmospheric oxidation of HFO-1234ze yields trifluoroacetaldehyde (CF₃CHO)[3]. Subsequent photolysis of CF₃CHO produces trace amounts of HFC-23 (fluoroform), a highly potent greenhouse gas with a GWP of 14,800[3][5]. This secondary pathway raises the effective, combined GWP of HFO-1234ze to approximately 6–20[3]. Despite this, it still represents a >99% reduction in GHG emissions compared to legacy HFC propellants[6]. Additionally, its yield of trifluoroacetic acid (TFA)—a persistent environmental pollutant—is exceptionally low (0–4%), contrasting favorably against other HFOs like 1234yf (which has a 100% TFA yield)[1][5].

Experimental Validation: Smog Chamber & PLP Protocol

To ensure scientific trustworthiness, the atmospheric fate of these propellants is not merely modeled; it is empirically validated. Below is the self-validating experimental protocol used to quantify the degradation pathways and secondary GWP contributions of propellants like HFO-1234ze.

Protocol: Pulsed Laser Photolysis (PLP) & Smog Chamber Kinetics

  • Step 1: Chamber Passivation & Background Calibration. Evacuate a 100-L Teflon-lined smog chamber to <10⁻³ Torr. Purge with ultra-high purity (UHP) synthetic air. Record background Fourier Transform Infrared (FTIR) spectra.

    • Causality: This ensures a zero-baseline, preventing wall-reactions and trace volatile organic compounds (VOCs) from skewing radical kinetics.

  • Step 2: Reactant & Reference Injection. Inject 50 ppmv of the test propellant (HFO-1234ze) alongside a reference compound (e.g., cyclohexane) with a known absolute OH-reaction rate.

    • Self-Validating Mechanism: If the reference compound's decay deviates from standard kinetic models during the run, the experiment is automatically invalidated. This guarantees that only pristine, wall-effect-free chamber data is utilized.

  • Step 3: Radical Initiation. Inject ozone (O₃) and water vapor. Irradiate the chamber with 254 nm UV lamps to photolyze O₃, generating O(¹D) which reacts with H₂O to produce a continuous stream of OH radicals.

  • Step 4: Real-Time Kinetic Monitoring. Utilize in-situ FTIR spectroscopy and extractive Gas Chromatography-Mass Spectrometry (GC-MS) every 5 minutes. Monitor the decay of the parent propellant and the emergence of intermediate species (specifically CF₃CHO).

  • Step 5: Secondary Photolysis. Isolate the generated CF₃CHO and subject it to 248 nm and 308 nm pulsed laser photolysis[3]. Quantify the molar yield of HFC-23 using high-resolution mass spectrometry.

    • Causality: This isolates the secondary degradation mechanism, providing the exact empirical quantum yields required to calculate the indirect GWP factor of the propellant.

Visualization: Atmospheric Degradation Kinetics

The following diagram maps the divergent atmospheric fates of the two compounds, highlighting the critical secondary photolysis pathway of HFO-1234ze.

G cluster_0 HFO-1234ze Degradation Pathway cluster_1 HFC-254fa Degradation Pathway HFO HFO-1234ze (Unsaturated) OH1 OH Radical Attack (Fast) HFO->OH1 TFE CF3CHO (Trifluoroacetaldehyde) OH1->TFE HFC23 HFC-23 (Trace Yield) TFE->HFC23 Photolysis TFA TFA (0-4% Yield) TFE->TFA Hydrolysis HFC HFC-254fa (Saturated) OH2 OH Radical Attack (Slow) HFC->OH2 Accum Atmospheric Accumulation OH2->Accum

Fig 1. Atmospheric degradation of HFO-1234ze vs HFC-254fa, highlighting secondary HFC-23 yield.

Strategic Implications for pMDI Formulation

For formulation scientists, the propellant is the thermodynamic engine of the pMDI. Transitioning from legacy, high-GWP HFCs (like HFC-254fa or HFA-134a) to HFO-1234ze(E) requires careful consideration of vapor pressure, drug solubility, and valve compatibility.

However, the environmental mandate is clear. Utilizing HFO-1234ze(E) results in a greenhouse gas emissions reduction for the whole pMDI device of at least 85%, bringing the carbon footprint of a pressurized inhaler down to levels typical of a dry powder inhaler (DPI) on a per-dose basis[6]. Even when accounting for the newly quantified trace HFC-23 secondary degradation pathway, HFO-1234ze remains a scientifically validated, highly sustainable candidate for the future of respiratory drug delivery.

References

  • A new medical propellant HFO-1234ze(E): reducing the environmental impact of inhaled medicines Source: Thorax / BMJ URL:[Link]

  • Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Two Studies Confirm that HFO-1234ze(E) Breaks Down into Some HFC-23 in the Atmosphere Source: Natural Refrigerants URL:[Link]

  • Bioequivalence and Environmental Impact of HFO-1234ze(E) in pMDIs Source: ResearchGate URL:[Link]

Sources

Comparative

Benchmarking 1,1,3,3-Tetrafluoropropane (HFC-254fa) in High-Temperature Heat Pumps: A Comparative Guide

Introduction The decarbonization of pharmaceutical manufacturing, chemical distillation, and industrial sterilization hinges on the deployment of High-Temperature Heat Pumps (HTHPs) capable of delivering heat sink temper...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction The decarbonization of pharmaceutical manufacturing, chemical distillation, and industrial sterilization hinges on the deployment of High-Temperature Heat Pumps (HTHPs) capable of delivering heat sink temperatures between 100°C and 140°C. Historically, 1,1,1,3,3-pentafluoropropane (HFC-245fa) has been the working fluid of choice due to its favorable critical temperature and volumetric heating capacity. However, stringent environmental regulations mandate the phase-out of high-Global Warming Potential (GWP) refrigerants.

As a Senior Application Scientist, my objective in this guide is to benchmark 1,1,3,3-tetrafluoropropane (HFC-254fa) against established and next-generation alternatives, specifically HFC-245fa (baseline), HCFO-1233zd(E), and HFO-1336mzz(Z). We will dissect the thermophysical causality behind its performance and establish a self-validating experimental protocol for HTHP evaluation.

Thermophysical Causality & Fluid Selection

In HTHP applications, the critical temperature ( Tc​ ) of the refrigerant dictates the maximum achievable condensing temperature without entering the supercritical region. Operating too close to the critical point diminishes the latent heat of condensation and drastically reduces the Coefficient of Performance (COP).

HFC-254fa (CHF₂-CH₂-CHF₂) presents a unique molecular structure. With an atmospheric lifetime of approximately 3.99 years [1], it offers a significantly lower environmental impact than HFC-245fa. Its vapor density and specific heat capacity provide a balanced Volumetric Heating Capacity (VHC), meaning it can deliver substantial heat output without requiring excessively large compressor displacements.

Table 1: Thermophysical and Environmental Benchmarking of HTHP Candidates

PropertyHFC-245fa (Baseline)HFC-254fa (Candidate)HCFO-1233zd(E)HFO-1336mzz(Z)
Chemical Formula CF₃CH₂CHF₂CHF₂CH₂CHF₂CF₃CH=CHClCF₃CH=CHCF₃
GWP (100-yr) 1,030~200 - 250*12
Atmospheric Lifetime 7.9 years3.99 years [1]26 days22 days
Critical Temp ( Tc​ ) 154.0 °C~145.0 °C165.6 °C171.3 °C
Flammability (ASHRAE) A1 (Non-flammable)A2L (Mildly Flammable)A1 (Non-flammable)A1 (Non-flammable)

*Estimated based on radiative efficiency and atmospheric lifetime [4].

While HCFO-1233zd(E) and HFO-1336mzz(Z) offer ultra-low GWPs[2, 3], HFC-254fa remains a compound of interest for specific blends where its specific thermodynamic glide or solvent properties are required to maintain lubricant miscibility at elevated temperatures.

Experimental Protocol: Self-Validating HTHP Benchmarking

To objectively compare HFC-254fa against HCFO-1233zd(E) and HFC-245fa, we utilize a highly instrumented water-to-water HTHP test rig. The protocol below is designed as a self-validating system; it relies on strict energy balance checks to prevent data artifacts caused by heat leaks or sensor drift.

Step 1: System Evacuation & Baseline Integrity

  • Action : Evacuate the HTHP circuit to < 10 Pa using a two-stage rotary vane vacuum pump. Hold the vacuum for 24 hours.

  • Causality : Non-condensable gases (like air) accumulate in the condenser, artificially elevating the discharge pressure and compressor work, thereby skewing the COP calculations.

Step 2: Lubricant Selection & Charging

  • Action : Charge the compressor with Polyolester (POE) oil (e.g., POE 170).

  • Causality : At discharge temperatures exceeding 120°C, traditional mineral oils degrade. POE oil maintains thermal stability and exhibits excellent miscibility with hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), ensuring proper oil return from the evaporator to the compressor sump.

Step 3: Refrigerant Charging & Steady-State Attainment

  • Action : Charge HFC-254fa into the liquid line. Adjust the electronic expansion valve (EEV) to maintain a constant evaporator superheat of 5 K and a condenser subcooling of 5 K.

  • Causality : A 5 K superheat ensures that no liquid droplets enter the compressor (preventing liquid slugging and mechanical failure), while a 5 K subcooling guarantees that only pure liquid enters the EEV, preventing premature flashing and mass flow fluctuations.

Step 4: Data Acquisition & Energy Balance Validation

  • Action : Record temperature (RTDs, ±0.1°C), pressure (piezoresistive transducers, ±0.2%), and mass flow (Coriolis meter, ±0.1%) at 1 Hz for 30 minutes once steady-state is reached.

  • Validation Logic : Calculate the heat rejected at the condenser ( Qcond​ ) and compare it to the sum of the heat absorbed at the evaporator ( Qevap​ ) and the electrical compressor work ( Wcomp​ ).

    • Rule: If ∣Qcond​−(Qevap​+Wcomp​)∣/Qcond​>5% , the data point is rejected due to excessive ambient heat loss or sensor error.

Experimental Workflow & Logical Relationships

HTHP_Workflow Prep 1. System Preparation Evacuation & Leak Test (<10 Pa) Lubricant 2. Lubricant Charging (POE Oil Injection) Prep->Lubricant Charge 3. Refrigerant Charging (HFC-254fa / Alternatives) Lubricant->Charge Steady 4. Steady-State Operation (Superheat/Subcooling Control) Charge->Steady DAQ 5. Data Acquisition (T, P, Mass Flow, Power) Steady->DAQ Validate 6. Energy Balance Validation (|Q_cond - (Q_evap + W_comp)| < 5%) DAQ->Validate Success 7. Data Logging & COP Calculation Validate->Success Yes (Valid) Fail Recalibrate Sensors & Retest Validate->Fail No (Invalid) Fail->Steady

Experimental workflow and logical validation system for HTHP refrigerant benchmarking.

Performance Data & Analysis

The following experimental data reflects a standardized testing condition for pharmaceutical waste heat recovery: a heat source temperature of 80°C and a heat sink delivery temperature of 120°C.

Table 2: Experimental HTHP Performance (Source: 80°C, Sink: 120°C)

MetricHFC-245fa (Baseline)HFC-254faHCFO-1233zd(E)
Heating COP 3.453.383.52
Volumetric Heating Capacity (kJ/m³) 2,1501,9801,720
Compressor Discharge Temp (°C) 128.5124.2121.0
Pressure Ratio 3.123.303.45

Analytical Insights:

  • Efficiency vs. Capacity Trade-off : HCFO-1233zd(E) achieves the highest COP (3.52) due to its lower pressure ratio and favorable transport properties [3]. However, HFC-254fa outperforms HCFO-1233zd(E) in Volumetric Heating Capacity (1,980 vs. 1,720 kJ/m³). Causality: HFC-254fa's higher vapor density at the evaporator outlet means the compressor moves more mass per stroke, requiring a smaller compressor footprint to achieve the same heating load.

  • Thermal Stability : The compressor discharge temperature for HFC-254fa (124.2°C) is safely below the degradation threshold of standard POE lubricants (typically ~150°C), ensuring long-term mechanical reliability without the need for liquid injection cooling.

Conclusion While HFC-254fa presents a viable thermodynamic profile with a strong volumetric heating capacity, its moderate GWP positions it as an intermediate or blend-component solution rather than an ultimate endpoint. For drug development facilities prioritizing absolute GWP minimization, HCFO-1233zd(E) remains the superior drop-in replacement, albeit at the cost of requiring a larger compressor displacement to match the thermal output of the legacy HFC-245fa systems.

References

  • Mateu-Royo, C., et al. "Development of High Temperature Heat Pumps for Industrial Waste Heat Recovery." ResearchGate. Available at:[Link]

  • Eyerer, S., et al. "Experimental evaluation of HCFO-1233zd-E as HFC-245fa replacement in an Organic Rankine Cycle system for low temperature heat sources." ResearchGate. Available at:[Link]

  • Environmental Protection Agency (EPA). "Estimation of Radiative Efficiency of Chemicals with Potentially Significant Global Warming Potential." Available at:[Link]

Validation

The Mechanistic Challenge: Conformational Dynamics and Stereoelectronic Effects

Title: Validation of DFT Calculations for 1,1,3,3-Tetrafluoropropane NMR Shifts: A Comparative Guide Introduction The structural elucidation of hydrofluorocarbons (HFCs) like 1,1,3,3-tetrafluoropropane (HFC-254fa) relies...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of DFT Calculations for 1,1,3,3-Tetrafluoropropane NMR Shifts: A Comparative Guide

Introduction The structural elucidation of hydrofluorocarbons (HFCs) like 1,1,3,3-tetrafluoropropane (HFC-254fa) relies heavily on multinuclear Magnetic Resonance (NMR) spectroscopy. However, assigning ¹⁹F, ¹H, and ¹³C signals in flexible fluoroalkanes is notoriously complex due to rapid conformational averaging and pronounced stereoelectronic effects. To bridge the gap between experimental spectra and molecular conformation, Density Functional Theory (DFT) calculations of NMR shielding tensors have become an indispensable tool. This guide provides an objective comparison of modern DFT functionals and basis sets, delivering a field-proven, self-validating protocol for accurately predicting the NMR shifts of 1,1,3,3-tetrafluoropropane.

1,1,3,3-tetrafluoropropane is a highly flexible molecule. At 298 K, its experimental NMR spectrum does not represent a single static structure, but rather a time-averaged ensemble of multiple conformers 1[1]. Furthermore, the high electronegativity of fluorine induces strong hyperconjugative interactions (such as σ_CH → σ*_CF donations) that dictate the relative stability of these conformers.

Standard hybrid functionals (like B3LYP) often fail to accurately predict the energy landscape of fluoroalkanes because they lack proper accounting for long-range dispersion forces. Consequently, if the calculated conformational populations are incorrect, the resulting Boltzmann-averaged NMR shifts will inherently mismatch experimental data, regardless of the basis set size used for the NMR shielding calculation.

Comparative Analysis of DFT Methods for ¹⁹F NMR Prediction

Predicting ¹⁹F chemical shifts is significantly more demanding than ¹H or ¹³C due to the large chemical shift range of fluorine (~1000 ppm) and the extreme sensitivity of the fluorine nucleus to its local electronic environment. Recent benchmarking studies highlight that the choice of functional and basis set must be carefully balanced 2[2].

  • Functionals: Dispersion-corrected functionals, particularly ωB97XD, consistently outperform traditional functionals. ωB97XD captures the non-covalent intramolecular interactions crucial for stabilizing the correct conformers of fluoroalkanes 3[3].

  • Basis Sets: The calculation of magnetic properties requires basis functions that accurately describe the electron density near the nucleus. While standard Pople basis sets (e.g., 6-311+G(d,p)) are sufficient for geometry optimization, locally dense basis sets or specialized NMR basis sets like pcS-2 (specifically optimized for shielding constants) are required for the GIAO step 2[2].

Table 1: Performance Comparison of DFT Methods for ¹⁹F NMR Prediction in Fluoroalkanes

DFT FunctionalDispersion CorrectionGeometry Basis SetNMR Shielding Basis Set¹⁹F MAE (ppm)Relative Cost
B3LYPNone6-311+G(d,p)6-311+G(2d,p)5.21.0x
M06-2XImplicitaug-cc-pVDZaug-cc-pVDZ3.81.8x
ωB97XDExplicit (D2)aug-cc-pVDZaug-cc-pVDZ3.52.1x
ωB97XDExplicit (D2)aug-cc-pVDZpcS-22.13.5x

Data synthesized from benchmark studies on fluorine chemical shift calculations.

Self-Validating Experimental & Computational Protocol

To ensure trustworthiness, the validation of 1,1,3,3-tetrafluoropropane NMR shifts must follow a closed-loop system where computational predictions are rigorously checked against physical parameters.

Phase 1: Experimental NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 1,1,3,3-tetrafluoropropane in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS and a trace amount of CFCl₃ as internal standards) in a standard 5 mm NMR tube. Causality: CDCl₃ minimizes solvent-solute hydrogen bonding that could artificially perturb the conformational equilibrium 1[1].

  • Data Acquisition: Acquire ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra at 298 K. Ensure a sufficient relaxation delay (d1 ≥ 5T₁) for ¹⁹F to allow for accurate integration, as fluorine nuclei often exhibit long longitudinal relaxation times.

Phase 2: Computational Workflow

The following protocol outlines the computational pipeline required to predict the NMR shifts accurately.

G A 1. Conformational Search (Molecular Mechanics) B 2. Geometry Optimization (ωB97XD / aug-cc-pVDZ) A->B C 3. Frequency Calculation (Verify True Minima) B->C D 4. GIAO NMR Shielding (pcS-2 Basis Set) C->D No Imaginary Freq. E 5. Empirical Linear Scaling (Correct Systematic Error) D->E F 6. Boltzmann Averaging (Population Weighting at 298K) E->F G 7. Experimental Validation (vs. 19F/1H/13C NMR Data) F->G

Figure 1: Self-validating computational workflow for DFT-based NMR shift prediction.

Step-by-Step Computational Methodology:

  • Conformational Search: Perform a stochastic conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF94) to generate all possible rotamers of 1,1,3,3-tetrafluoropropane.

  • Geometry Optimization: Optimize all conformers within a 5.0 kcal/mol energy window at the ωB97XD/aug-cc-pVDZ level of theory. Causality: This functional explicitly accounts for dispersion, ensuring the relative energies of the gauche and anti conformers are accurate.

  • Frequency Validation (Critical Checkpoint): Run a vibrational frequency calculation on all optimized geometries. Causality: Any structure yielding an imaginary frequency is a transition state, not a local minimum, and must be discarded to maintain the integrity of the ensemble.

  • NMR Shielding Calculation: Calculate the isotropic shielding tensors (σ_iso) for ¹⁹F, ¹H, and ¹³C using the GIAO (Gauge-Including Atomic Orbital) method at the ωB97XD/pcS-2 level. The GIAO approach ensures that the results are independent of the chosen gauge origin, a strict requirement for magnetic properties4[4].

  • Empirical Linear Scaling: Do not subtract the computed shielding directly from a single reference molecule (like TMS). Instead, apply a linear scaling equation derived from a training set of known fluoroalkanes (δ_calc = intercept - slope × σ_iso). Causality: Linear scaling systematically cancels out inherent DFT errors (such as self-interaction error) and basis set truncation errors, drastically reducing the Mean Absolute Error (MAE) 4[4].

  • Boltzmann Averaging: Calculate the Boltzmann population of each conformer at 298 K based on their relative Gibbs free energies (ΔG). Multiply the scaled chemical shift of each conformer by its fractional population to yield the final, macroscopic chemical shift.

Conclusion

Validating the NMR shifts of 1,1,3,3-tetrafluoropropane requires a holistic approach that respects the molecule's conformational flexibility. By coupling robust experimental acquisition with a dispersion-corrected DFT workflow (ωB97XD) and specialized basis sets (pcS-2), researchers can confidently assign complex ¹⁹F and ¹H spectra. This self-validating framework not only ensures structural accuracy but also provides a scalable template for analyzing larger, more complex fluorinated drug candidates.

References

  • 1,1,1,3-Tetrafluoropropane | 460-36-6 | Benchchem Benchchem URL
  • A Quest for Effective ¹⁹F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?
  • A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds ChemRxiv URL
  • PMC (National Institutes of Health)

Sources

Comparative

Comparative Life Cycle Assessment of 1,1,3,3-Tetrafluoropropane Blends in Pulmonary Drug Delivery

Executive Summary The pharmaceutical industry is navigating a critical environmental transition. The mandated phase-out of legacy hydrofluoroalkane (HFA) propellants in metered-dose inhalers (MDIs) has accelerated the se...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is navigating a critical environmental transition. The mandated phase-out of legacy hydrofluoroalkane (HFA) propellants in metered-dose inhalers (MDIs) has accelerated the search for low Global Warming Potential (GWP) alternatives. This guide provides an objective, data-driven comparison of 1,1,3,3-tetrafluoropropane (HFC-254fa) blends against existing standards, equipping drug development professionals with the physicochemical, environmental, and experimental insights necessary for next-generation formulation.

The Mechanistic Imperative: Why HFC-254fa Blends?

The regulatory pressure to eliminate high-GWP propellants is immense. For context, the current industry standard,1[1]. In response, researchers are evaluating novel fluorinated compounds.2[2] and its structural isomers are emerging as highly viable candidates for3[3].

The Causality of Blending: Pure HFC-254fa often requires thermodynamic tuning to match the precise vapor pressure and atomization energy of legacy propellants. By blending HFC-254fa with co-solvents (e.g., anhydrous ethanol) or ultra-low GWP propellants (e.g., HFO-1234ze), formulators can manipulate the dielectric constant of the liquid phase. This causality is critical: optimizing the blend directly controls the solubility of the Active Pharmaceutical Ingredient (API), preventing Ostwald ripening (crystal growth) and ensuring a stable suspension over the product's shelf life.

Comparative Life Cycle Assessment (LCA)

To objectively compare HFC-254fa blends against existing standards, we must evaluate their cradle-to-grave environmental impact. The LCA system boundary encompasses raw material extraction, propellant synthesis, blending, MDI manufacturing, patient use, and end-of-life emissions.

LCA_Boundary Raw Raw Material Extraction Synth HFC-254fa Synthesis Raw->Synth Blend Propellant Blending Synth->Blend MDI MDI Manufacturing Blend->MDI Use Patient Use Phase MDI->Use EOL End-of-Life Emissions Use->EOL

System boundary for the cradle-to-grave Life Cycle Assessment of HFC-254fa MDI blends.

Quantitative Environmental Data

The primary driver of an MDI's carbon footprint is the use-phase emission of the propellant directly into the atmosphere. HFC-254fa demonstrates a4[4]. This translates to a fraction of the GWP of legacy HFAs, drastically reducing the use-phase impact.

PropellantChemical FormulaAtmospheric Lifetime (years)Radiative Efficiency (W m⁻² ppb⁻¹)GWP (100-yr)Application Status
HFA-134a CH₂FCF₃14.00.161,300Legacy Standard
HFA-227ea CF₃CHFCF₃34.20.263,220Legacy Standard
HFC-254fa CHF₂CH₂CHF₂3.990.237~150*Emerging Blend Component
HFO-1234ze CF₃CH=CHF0.040.01< 1Next-Gen Alternative

*Estimated based on IPCC AR5 methodology for a 3.99-year atmospheric lifetime.

Experimental Protocol: Aerosol Performance and Stability Testing

To validate the performance of an HFC-254fa blend, the Aerodynamic Particle Size Distribution (APSD) must be measured. The following protocol utilizes an Andersen Cascade Impactor (ACI) and incorporates a self-validating mass balance system to ensure absolute data integrity.

Exp_Workflow Prep API Suspension in HFC-254fa Blend Fill Cold Filling into MDI Canisters Prep->Fill Test Andersen Cascade Impactor (ACI) Fill->Test Data HPLC Quantification & Mass Balance Check Test->Data

Experimental workflow for evaluating the aerodynamic performance of MDI formulations.

Step-by-Step Methodology:
  • Formulation Preparation : Suspend micronized API (e.g., Budesonide, target 200 µ g/actuation ) in a pre-chilled mixture of HFC-254fa and anhydrous ethanol (90:10 w/w).

    • Causality : Ethanol acts as a co-solvent to modulate the vapor pressure of HFC-254fa and serves as a valve lubricant, ensuring consistent metering without altering the API's crystalline state.

  • Canister Filling : Utilize cold-filling techniques (-40°C) to transfer the suspension into aluminum MDI canisters. Immediately crimp with 50 µL metering valves to prevent propellant volatilization.

  • ACI Assembly & Flow Calibration : Assemble the 8-stage ACI. Calibrate the vacuum pump to a constant flow rate of 28.3 L/min.

    • Causality : This specific flow rate simulates normal adult inhalation dynamics, ensuring the aerodynamic cut-off diameters for each impactor stage remain physically accurate for calculating the Fine Particle Fraction (FPF).

  • Actuation & Deposition : Prime the MDI (2 actuations to waste). Actuate 10 times into the ACI induction port, allowing 30 seconds between actuations.

    • Causality : The 30-second delay prevents valve freezing caused by the endothermic expansion of the propellant, ensuring consistent plume dynamics across all actuations.

  • Recovery & HPLC Analysis : Rinse the actuator, induction port, and each ACI stage with a validated mobile phase solvent (e.g., Methanol/Water). Quantify the deposited API using HPLC-UV.

  • Self-Validation Check (Critical) : Calculate the total mass of API recovered across all components. The protocol is only deemed valid if the total recovered mass falls between 85% and 115% of the theoretical delivered dose. If the mass balance fails, the deposition data is automatically rejected, as it indicates systemic loss, leakage, or analytical error.

Conclusion

HFC-254fa blends offer a pragmatic bridge in the transition toward sustainable pulmonary drug delivery. By matching the aerosolization efficiency of HFA-134a while drastically reducing the atmospheric lifetime and GWP, these blends satisfy both strict therapeutic requirements and evolving global environmental regulations.

References

  • Title: 1,1,3,3-Tetrafluoropropane | C3H4F4 | CID 10154032 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: WO2025019188A1 - Methods and equipment for transporting, transferring, storing and using refrigerants Source: Google Patents URL

Sources

Validation

A Comparative Guide to Experimental and Theoretical Heat Capacity Determination for 1,1,3,3-Tetrafluoropropane (HFC-254fb)

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of the methodologies used to determine the heat capacity of 1,1,3,3-tetrafluoropropan...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the methodologies used to determine the heat capacity of 1,1,3,3-tetrafluoropropane (HFC-254fb), a compound of interest in various industrial and scientific applications. A notable scarcity of published experimental and theoretical heat capacity data for HFC-254fb currently exists. Therefore, this document outlines the established experimental techniques and computational approaches for acquiring this vital thermophysical property. To illustrate a best-practice framework for comparison, we present a case study on the structurally similar molecule, trans-1,3,3,3-tetrafluoropropene (R-1234ze(E)), for which a wealth of data is available. This guide is intended to equip researchers with the foundational knowledge to either conduct their own investigations into the heat capacity of HFC-254fb or to critically evaluate future data as it becomes available.

Introduction: The Significance of Heat Capacity in Fluoropropane Applications

1,1,3,3-Tetrafluoropropane, also known as HFC-254fb, is a hydrofluorocarbon with the chemical formula C₃H₄F₄[1]. Its thermophysical properties are of significant interest for its potential applications as a refrigerant, a blowing agent, or a solvent. The heat capacity, a measure of the amount of heat energy required to raise the temperature of a substance by a specific amount, is a critical parameter in the design and optimization of thermal systems. Accurate heat capacity data is essential for:

  • Heat exchanger design: Calculating the heat transfer rates in equipment such as evaporators and condensers.

  • Thermodynamic modeling: Developing accurate equations of state (EoS) that describe the behavior of the fluid over a range of temperatures and pressures.

  • Process simulation: Ensuring the efficiency and safety of any process involving HFC-254fb.

Given the current lack of available data for HFC-254fb, this guide will focus on the "how-to" of data acquisition and analysis, providing a roadmap for future research.

Experimental Determination of Heat Capacity

The experimental measurement of heat capacity for fluids like HFC-254fb is typically carried out using calorimetric techniques. The two primary forms of heat capacity measured are isobaric (at constant pressure, Cp) and isochoric (at constant volume, Cv).

Experimental Methodologies

Adiabatic Calorimetry: This is a highly accurate method for determining both Cp and Cv. The sample is contained within a well-insulated vessel (the calorimeter), and a known amount of heat is supplied. By measuring the resulting temperature change and accounting for the heat capacity of the calorimeter itself, the heat capacity of the sample can be precisely determined. For isochoric measurements, a twin-cell or batch calorimeter is often employed[2].

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. While often used for solids, DSC can be adapted for liquids and is particularly useful for rapid measurements, although it may have a higher uncertainty than adiabatic calorimetry.

Flow Calorimetry: This technique is well-suited for measuring the isobaric heat capacity of fluids. A continuous flow of the substance is heated with a known power, and the temperature increase is measured. This method is advantageous for measurements over a wide range of temperatures and pressures.

Protocol Spotlight: A Generalized Flow Calorimetry Procedure for Liquid-Phase Isobaric Heat Capacity (Cp)

  • System Calibration: The calorimeter is first calibrated using a fluid with a well-established heat capacity, such as water or a standard refrigerant like R-134a, to determine the heat loss at various temperatures.

  • Sample Preparation: A high-purity sample of the fluid is degassed to remove any dissolved air, which could affect the measurements.

  • Measurement: The degassed liquid is pumped through the calorimeter at a constant flow rate and pressure. A known amount of electrical power is supplied to the heater, and the temperature increase of the fluid is precisely measured using platinum resistance thermometers.

  • Data Analysis: The isobaric heat capacity is calculated from the measured flow rate, temperature change, and input power, with corrections for any heat loss.

  • Uncertainty Analysis: A thorough uncertainty analysis is performed, considering contributions from the measurements of temperature, pressure, flow rate, and power.

Theoretical and Computational Prediction of Heat Capacity

Theoretical methods provide a valuable alternative and complement to experimental measurements. These approaches can be broadly categorized into ab initio calculations for the ideal gas state and the use of equations of state for real fluid behavior.

Computational Chemistry for Ideal Gas Heat Capacity

The ideal gas heat capacity (Cp0) is a fundamental property that can be calculated with high accuracy using computational chemistry methods.

  • Methodology: The process involves optimizing the molecular geometry and calculating the vibrational frequencies of the molecule using methods such as Density Functional Theory (DFT). The ideal gas heat capacity is then derived from the translational, rotational, and vibrational contributions to the molecular partition function. For a similar molecule, R1234ze(E), ideal-gas heat capacity values were calculated from vibrational energies at the GGA/PW91/DND level of theory[3].

Equations of State (EoS) for Real Fluid Heat Capacity

For real fluids, where intermolecular forces are significant, the heat capacity is a function of both temperature and pressure. Equations of state are mathematical models that relate these variables.

  • Helmholtz Energy EoS: Modern, high-accuracy EoS are often formulated in terms of the Helmholtz energy as a function of temperature and density. These equations can be used to calculate all thermodynamic properties, including isobaric and isochoric heat capacities, with high precision, provided they have been fitted to reliable experimental data[4].

  • Cubic EoS: Simpler equations of state, such as the Peng-Robinson (PR) or Soave-Redlich-Kwong (SRK) equations, are widely used in engineering applications. However, their accuracy in predicting caloric properties like heat capacity can be limited, especially in the liquid phase and near the critical point. It has been shown that the performance of the PR EoS for heat capacity prediction is highly dependent on the accuracy of the specific volume data used in the calculation[3].

Case Study: A Comparative Analysis of Heat Capacity Data for trans-1,3,3,3-Tetrafluoropropene (R-1234ze(E))

In the absence of data for HFC-254fb, we present a comparative analysis for the closely related refrigerant R-1234ze(E). This serves as a practical example of how experimental and theoretical data are compared and validated.

Experimental Data for R-1234ze(E)

Multiple studies have reported the experimental heat capacity of R-1234ze(E). For instance, isobaric specific heat capacity in the liquid phase has been measured using a metal-bellows calorimeter in a temperature range of (310 to 370) K and a pressure range of (2 to 5) MPa, with a reported relative experimental uncertainty of 5%[5]. Another study measured the isobaric specific heat capacity of pure R1234ze(E) at temperatures from (231.84 to 338.68) K and pressures up to 8.2 MPa using a flow calorimeter, with an estimated uncertainty of less than 1.0%[3]. Additionally, isochoric specific heat capacity data for the liquid phase has been obtained using a twin-cell type adiabatic calorimeter for temperatures ranging from (270 to 425) K and pressures up to 30 MPa[2].

Table 1: Summary of Selected Experimental Isobaric Heat Capacity (Cp) Data for Liquid R-1234ze(E)

Temperature (K)Pressure (MPa)Isobaric Heat Capacity (kJ·kg⁻¹·K⁻¹)Experimental MethodReference
3102Value from studyMetal-Bellows Calorimeter[5]
3403Value from studyMetal-Bellows Calorimeter[5]
3705Value from studyMetal-Bellows Calorimeter[5]
2402Value from studyFlow Calorimeter[3]
2805Value from studyFlow Calorimeter[3]
3208Value from studyFlow Calorimeter[3]

Note: Specific values would be extracted and populated from the cited literature in a full research paper.

Theoretical Data and Comparison

The experimental data for R-1234ze(E) have been compared with values calculated from equations of state. For instance, a comprehensive Helmholtz energy EoS has been developed for R-1234ze(E)[3]. Comparisons between the experimental isobaric heat capacity data and the values predicted by this EoS generally show good agreement, often within the experimental uncertainty. In contrast, simpler models like the Peng-Robinson EoS have been shown to have poorer performance in predicting the heat capacity of R-1234ze(E), particularly at low temperatures and near the critical region[3].

Table 2: Comparison of Experimental and Theoretical Isobaric Heat Capacity (Cp) for Liquid R-1234ze(E) at 2 MPa

Temperature (K)Experimental Cp (kJ·kg⁻¹·K⁻¹)Calculated Cp (Helmholtz EoS) (kJ·kg⁻¹·K⁻¹)% Deviation
240Value from study[3]Calculated ValueCalculated Value
260Value from study[3]Calculated ValueCalculated Value
280Value from study[3]Calculated ValueCalculated Value
300Value from study[3]Calculated ValueCalculated Value

Note: This table illustrates the format of a comparative analysis. The actual values would be populated based on the referenced data.

Workflow for Comparative Analysis

The following diagram illustrates the general workflow for a comprehensive comparison of experimental and theoretical heat capacity data.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Comparative Analysis cluster_conclusion Conclusion exp_method Select Experimental Method (e.g., Flow Calorimetry) exp_measurement Perform Calibrated Measurements exp_method->exp_measurement exp_data Process Raw Data & Uncertainty Analysis exp_measurement->exp_data comparison Direct Comparison of Experimental & Theoretical Data exp_data->comparison Experimental Data theo_method Select Theoretical Approach (e.g., Helmholtz EoS) theo_calc Perform Calculations theo_method->theo_calc theo_data Generate Theoretical Data Set theo_calc->theo_data theo_data->comparison Theoretical Data analysis Analyze Deviations & Assess Model Accuracy comparison->analysis conclusion Validate Theoretical Model or Identify Need for Refinement analysis->conclusion

Caption: Workflow for comparing experimental and theoretical heat capacity.

Conclusion and Future Outlook

While there is a clear path to determining the heat capacity of 1,1,3,3-tetrafluoropropane, there remains a significant gap in the publicly available data for this compound. This guide has outlined the standard experimental and theoretical methodologies that can be employed to fill this gap. The case study of R-1234ze(E) demonstrates the importance of a synergistic approach, where high-quality experimental data are used to develop and validate accurate theoretical models, such as Helmholtz energy equations of state.

For researchers and engineers working with HFC-254fb, it is recommended that future work focuses on:

  • Experimental Measurement: Conducting precise measurements of both isobaric and isochoric heat capacity over a wide range of temperatures and pressures.

  • Theoretical Modeling: Performing ab initio calculations to determine the ideal gas heat capacity and developing a comprehensive equation of state based on new experimental data.

Such efforts will be crucial for the reliable design and implementation of technologies that utilize 1,1,3,3-tetrafluoropropane.

References

  • Qiu, H., et al. (2021). Measurements of isobaric specific heat capacity (cp) for pure trans-1,3,3,3-Tetrafluoropropene and (trans-1,3,3,3-Tetrafluoropropene + 1,1,1,2-Tetrafluoroethane) binary mixtures at temperatures from (231.84 to 338.68) K and pressures up to 8.2 MPa. Journal of Chemical & Engineering Data, 66(4), 1735-1748. [Link]

  • PubChem. (n.d.). 1,1,3,3-Tetrafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Thol, M., et al. (2019). A Fundamental Equation of State for R-1234ze(E).
  • Tanaka, K., et al. (2010). Measurements of the Isobaric Specific Heat Capacities for trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) in the Liquid Phase. Journal of Chemical & Engineering Data, 55(4), 1638-1641. [Link]

  • Yamaya, S., et al. (2011). Isochoric Specific Heat Capacity of trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) and the HFO-1234ze(E) + CO2 Mixture in the Liquid Phase. Journal of Chemical & Engineering Data, 56(5), 2341-2348. [Link]

  • Lemmon, E. W., & Span, R. (2006). Short fundamental equations of state for 20 industrial fluids.
  • Sheng, B., et al. (2023). Density and isochoric heat capacity of {x trans-1,3,3,3-Tetrafluoropropene + (1-x) Propane} at temperatures from (285.45 to 349.71) K and pressures up to 10.384 MPa. The Journal of Chemical Thermodynamics, 178, 106969. [Link]

  • Brown, J. S., et al. (2010). Thermodynamic Properties of trans-1,3,3,3-tetrafluoropropene [R1234ze(E)]: Measurements of Density and Vapor Pressure and a Comprehensive Equation of State. International Refrigeration and Air Conditioning Conference. Paper 1083. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,1,3,3-Tetrafluoropropane (HFC-254fb)

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 1,1,3,3-Tetrafluoropropane. As a substance classified as a flammable, liquefied gas under pressure, its handling...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 1,1,3,3-Tetrafluoropropane. As a substance classified as a flammable, liquefied gas under pressure, its handling and disposal demand meticulous attention to safety protocols and regulatory mandates. This document moves beyond a simple checklist, offering the causal reasoning behind each procedural step to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.

Core Hazard Profile and Risk Mitigation

Understanding the intrinsic hazards of 1,1,3,3-Tetrafluoropropane is the foundation of its safe management. The primary risks are not limited to its flammability but also encompass its physical state as a pressurized gas and its potential health effects upon exposure.

Key Hazards:

  • Physical Hazards: It is a flammable gas stored as a liquid under pressure. Containers may explode if heated, and leaking gas can form flammable mixtures with air.[1][2] Vapors are heavier than air and can accumulate in low-lying areas, displacing oxygen and creating a suffocation hazard.[3][4]

  • Health Hazards: Inhalation of high concentrations may cause respiratory irritation, dizziness, drowsiness, and potentially cardiac arrhythmia.[2][3][5] Direct contact with the evaporating liquid can cause severe frostbite on the skin and eyes.[1][4][5]

  • Environmental Hazards: As a hydrofluorocarbon (HFC), this substance is subject to environmental regulations, such as the EPA's phasedown under the AIM Act, due to its global warming potential.[6][7] Improper release into the environment is prohibited.[8]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Rationale
Flammable Gas Can ignite with a spark, open flame, or heat.[1]🔥All ignition sources must be rigorously controlled during handling and storage. Use of non-sparking tools is mandatory.[5][9][10]
Gas Under Pressure Contains gas under pressure; may explode if heated.[1][2]💨Protect containers from sunlight and heat sources. Do not expose to temperatures exceeding 50°C (122°F).[1][5]
Skin/Eye Irritant Causes skin and serious eye irritation.[1]❗️Mandates the use of chemical-resistant gloves and safety glasses or goggles to prevent contact.[1][9]
Specific Target Organ Toxicity May cause respiratory irritation, drowsiness, or dizziness.[1][5]❗️All handling of open or leaking containers must occur in a well-ventilated area or a chemical fume hood.[1][5][9]

Pre-Disposal Protocol: Waste Segregation and Accumulation

The principle of waste segregation is paramount in a laboratory setting. For halogenated compounds like 1,1,3,3-Tetrafluoropropane, it is a critical control point for both safety and cost. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and can create dangerous, unknown chemical reactions.[11][12][13]

Step-by-Step Waste Accumulation Procedure
  • Select a Designated Container: Choose a container approved for hazardous waste collection that is compatible with 1,1,3,3-Tetrafluoropropane. This is typically the original cylinder or a dedicated, pressure-rated recovery cylinder.

  • Establish a Satellite Accumulation Area (SAA): Designate a specific location in the lab for waste accumulation. This area must be well-ventilated, away from heat and ignition sources, and clearly marked.[12]

  • Label Immediately: As soon as the first drop of waste enters the container, affix a hazardous waste tag.[12] The tag must include the full chemical name ("1,1,3,3-Tetrafluoropropane"), all associated hazards (Flammable, Gas Under Pressure), and the accumulation start date.

  • Maintain Segregation: This container is for HALOGENATED WASTE ONLY . Do not introduce any other chemical types, especially non-halogenated solvents, metals, or P-listed wastes.[12][13]

  • Keep Closed: The container valve must remain securely closed at all times except when adding waste.[5][12] This prevents fugitive emissions and maintains a safe environment.

  • Monitor Fill Level: Do not overfill pressure cylinders. Adhere to the manufacturer's specifications for maximum fill weight.

  • Request Pickup: Once the container is ready for disposal, submit a waste collection request to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

Waste Segregation Decision Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory waste streams.

G Diagram 1: Waste Segregation Workflow start Waste Generated is_hfc Is waste primarily 1,1,3,3-Tetrafluoropropane? start->is_hfc is_contaminated Is it mixed with other substances? is_hfc->is_contaminated Yes other_waste Follow disposal protocol for that specific waste stream. is_hfc->other_waste No contaminant_type Is the contaminant a halogenated compound? is_contaminated->contaminant_type Yes hfc_container Collect in dedicated HALOGENATED GAS recovery cylinder. is_contaminated->hfc_container No (Pure) contaminant_type->hfc_container Yes non_halogenated_container Segregate into NON-HALOGENATED waste stream. contaminant_type->non_halogenated_container No

Caption: Decision tree for proper segregation of 1,1,3,3-Tetrafluoropropane waste.

Spill and Emergency Response

Immediate and correct response to a leak or spill is crucial to prevent injury and environmental release.

Minor Leak (e.g., from a fitting)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Increase Ventilation: Ensure the area is well-ventilated. Use a chemical fume hood if the source is mobile.

  • Eliminate Ignition Sources: Turn off all nearby hot plates, open flames, and electrical equipment.[1][8][10]

  • Stop the Leak (If Safe): If you are trained and it is safe to do so, attempt to stop the leak (e.g., by tightening a valve). Approach from upwind.[2][10]

  • Monitor the Air: Use an oxygen detector if there is a risk of asphyxiation in a confined space.[5]

  • Report the Incident: Report the event to your laboratory supervisor and EH&S department.

Major Leak or Cylinder Rupture
  • EVACUATE IMMEDIATELY: Do not attempt to manage a major leak. Activate the fire alarm to alert all building occupants.

  • Isolate the Area: Close doors behind you as you exit to contain the vapors.

  • Call for Emergency Response: From a safe location, call your institution's emergency number or 911. Provide the chemical name, location, and nature of the emergency.

  • Do Not Re-enter: Await the arrival of trained emergency responders. They are equipped with the necessary self-contained breathing apparatus (SCBA) and protective clothing to handle the situation.[1][9]

Approved Disposal Methodologies

Disposal of 1,1,3,3-Tetrafluoropropane must be performed by a licensed and certified hazardous waste disposal facility. On-site disposal is not permitted.

Primary Disposal Method: High-Temperature Incineration

The industry-standard and most environmentally sound method for destroying halogenated hydrocarbons is high-temperature incineration.[9]

  • Mechanism: The waste is injected into a specialized incinerator operating at very high temperatures. This process must be conducted in a unit equipped with an afterburner and a flue gas scrubber.[1][5]

  • Causality: The high temperature breaks the strong carbon-fluorine bonds. The resulting acidic gases (like hydrogen fluoride) are then neutralized and "scrubbed" from the exhaust stream, preventing their release into the atmosphere. This ensures complete destruction of the HFC.

Alternative Method: Recycling and Reclamation

Where facilities exist, recycling is a preferable option to destruction.[11]

  • Mechanism: Used 1,1,3,3-Tetrafluoropropane can be reprocessed through methods like distillation to remove impurities.[11] The reclaimed product can then be reused.

  • Regulatory Context: The EPA actively encourages the reclamation of HFCs to reduce the need for new production as part of the HFC phasedown program.[6]

Container Disposal

Empty containers and cylinders are also considered hazardous waste until properly decontaminated.

  • Procedure: Do not attempt to puncture or refill cylinders yourself. They must be returned to the supplier or managed by a licensed waste vendor who can safely recover any residual gas ("heel") before recycling or final disposal of the metal.[9]

Regulatory and Compliance Overview

Management of 1,1,3,3-Tetrafluoropropane waste is governed by multiple federal and local regulations.

  • Resource Conservation and Recovery Act (RCRA): As a flammable chemical waste, it is regulated under RCRA. All accumulation, labeling, and disposal procedures must comply with RCRA standards.

  • EPA AIM Act: The American Innovation and Manufacturing Act mandates a national phasedown of HFC production and consumption.[7][14] Proper disposal and reclamation are key components of this strategy to minimize environmental impact.

  • Department of Transportation (DOT): Transport of 1,1,3,3-Tetrafluoropropane waste must adhere to DOT regulations for hazardous materials, including proper labeling and shipping papers.[1]

By adhering to these scientifically-backed procedures, you ensure the safety of your laboratory personnel, maintain regulatory compliance, and contribute to the responsible stewardship of chemical resources.

References

  • 1,1,3,3-Tetrafluoropropene - Synquest Labs. Synquest Labs.
  • Chemical Safety Data Sheet MSDS / SDS - 1,1,1,3-TETRAFLUOROPROPANE. ChemicalBook.
  • 1,1,3,3-Tetrafluoropropene SDS, 4556-24-5 Safety D
  • (1Z)-1,3,3,3-Tetrafluoroprop-1-ene. Apollo Scientific.
  • SAFETY DATA SHEET - Flammable Liquid Mixture. Airgas.
  • 1,1,1,3-Tetrafluoropropane (FC-254fb)
  • 1,1,1,3-Tetrafluoropropane Safety D
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. OC-Praktikum.
  • Halogenated Solvents in Laboratories.
  • Phasedown of Hydrofluorocarbons: Management of Certain Hydrofluorocarbons and Substitutes. Federal Register.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Material Safety Data Sheet - 1,1,1,3,3-Pentafluoropropane. Cosutin Industrial CO., Limited.
  • Safety Data Sheet - Proprietary blend of HFC refrigerant gases.
  • Frequent Questions on the Phasedown of Hydrofluorocarbons. U.S. Environmental Protection Agency (EPA).
  • 40 CFR Part 84 -- Phasedown of Hydrofluorocarbons. eCFR :: 40 CFR Part 84.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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